Octadecylphosphocholine
Description
Historical Context and Discovery of Alkylphosphocholines (APCs) in Research
The discovery and development of alkylphosphocholines (APCs) emerged from interdisciplinary research efforts aimed at identifying new classes of substances for cancer treatment. nih.gov Initial investigations in the 1980s focused on tumor-growth-inhibiting ether-lysolecithins. nih.govmdpi.com Through systematic studies to understand the minimal structural requirements for antineoplastic activity, researchers identified APCs as a new class of compounds with a novel mechanism of action. nih.gov Unlike many contemporary antitumor drugs that target the cell nucleus, APCs were found to act on the cell membrane. nih.govresearchgate.net
This line of research led to the synthesis of hexadecylphosphocholine (miltefosine), which became the most promising early candidate of this group. researchgate.net The development of APCs was driven by the goal of creating molecular structures that were more effective against tumors and less toxic to the organism. nih.gov These synthetic analogues of lysophosphatidylcholine (B164491) were recognized for their anticancer properties, which spurred further investigation into their potential applications. researchgate.net Initially developed for their antineoplastic capabilities, the therapeutic potential of APCs was later found to extend to other areas, including antiprotozoal applications. mdpi.com
Significance of Octadecylphosphocholine as a Research Compound
This compound (ODPC) holds particular significance as a research compound due to the properties of its long alkyl chain. It serves as a fundamental structure for the development of more complex analogues used in advanced biomedical research. mdpi.com A key characteristic that makes ODPC and its derivatives valuable is their selective uptake and prolonged retention in malignant cells compared to normal, healthy cells. mdpi.comwisc.edu This cancer-selective accumulation is attributed to the interaction of these compounds with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids and are found in greater abundance on the surface of cancer cells. mdpi.com
This inherent tumor-avidity allows researchers to use ODPC derivatives as model compounds for studying the behavior of alkylphosphocholines and understanding the mechanisms of selective uptake by cancer cells. The unique properties of these compounds are instrumental in the development of targeted drug delivery systems and advanced diagnostic and therapeutic agents. wisc.edu For instance, the modification of the this compound structure, such as by adding a radioiodinated phenyl group, has created agents with significant potential in oncology. mdpi.comscielo.org.pe
Structural Classification and Nomenclature within Phospholipid Derivatives
This compound is structurally classified as an alkylphosphocholine, a type of synthetic phospholipid derivative. researchgate.net Phospholipids (B1166683) are a broad class of lipids that form the main components of cell membranes. creative-proteomics.combiomolther.org They are generally amphipathic, possessing a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. creative-proteomics.com
This compound fits within the glycerophospholipid subclass, although it notably lacks the glycerol (B35011) backbone that characterizes many naturally occurring phospholipids. ophthalmolscience.comalevelbiology.co.uk Its structure consists of a long, unbranched 18-carbon alkyl chain (the octadecyl group), which forms the hydrophobic tail. This tail is attached to a polar phosphocholine (B91661) head group, which is zwitterionic, containing both a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group (choline). ophthalmolscience.comnih.gov
The systematic IUPAC name for this compound is octadecyl 2-(trimethylazaniumyl)ethyl phosphate . nih.gov It is also known by several synonyms in academic literature and chemical databases.
| Identifier Type | Value |
| IUPAC Name | octadecyl 2-(trimethylazaniumyl)ethyl phosphate nih.gov |
| CAS Number | 65956-63-0 nih.gov |
| Molecular Formula | C23H50NO4P nih.gov |
| Synonyms | N-Octadecylphosphocholine, ODPC, Octadecylphosphorylcholine nih.govchemsrc.com |
Overview of Key Academic Research Trajectories
Academic research involving this compound and its derivatives has primarily followed several key trajectories, largely centered on oncology.
Cancer Imaging and Diagnostics: A significant area of research has been the development of tumor-imaging agents. By modifying the this compound scaffold, researchers have created potent diagnostic tools. A leading example is 18-(p-iodophenyl)octadecyl phosphocholine , an analogue where a radioiodinated phenyl group is attached to the end of the alkyl chain. mdpi.comwisc.edu When labeled with a positron-emitting isotope like iodine-124, this compound (referred to as [¹²⁴I]I-NM404 or CLR1404) functions as a PET imaging agent. mdpi.comnih.gov Its selective accumulation and prolonged retention in a wide variety of cancer models allow for clear visualization of primary and metastatic tumors. mdpi.comwisc.edu
Therapeutic Applications: The same principle of tumor-selective uptake that makes ODPC analogues useful for imaging also makes them candidates for targeted cancer therapy. This dual-purpose potential is explored in the field of "theranostics," where a single agent can be used for both diagnosis and treatment. mdpi.com When the iodinated analogue is labeled with a therapeutic radioisotope, it can deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue. scielo.org.pe Research has demonstrated the anticancer effects of these compounds in various cancer models. researchgate.net
Blood-Brain Barrier Permeability Studies: The effectiveness of drugs targeting brain tumors is often limited by their ability to cross the blood-brain barrier (BBB). Consequently, another research trajectory involves studying the permeability of ODPC analogues across the BBB. nih.gov Studies using advanced in vitro models of the human BBB have shown that these compounds have relatively low permeability across an intact barrier, which may contribute to the high tumor-to-background imaging ratios seen in clinical trials for brain cancers where the BBB is disrupted. nih.gov
Fundamental Mechanistic Studies: this compound and its analogues serve as tools to investigate fundamental biological processes. They are used to explore the role of lipid rafts in cellular signaling and drug uptake. mdpi.com Furthermore, research has shown that alkylphosphocholines can induce autophagy (a cellular self-degradation process) by inhibiting key signaling pathways like the PI3K/Akt/mTOR cascade, opening another avenue for cancer research. frontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJXSZNWZUYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984437 | |
| Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65956-63-0 | |
| Record name | N-Octadecylphosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065956630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecylphosphocholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Octadecylphosphocholine
Classical Synthetic Routes for Octadecylphosphocholine
The traditional synthesis of this compound and related alkylphosphocholines is a multi-step process rooted in fundamental organic chemistry reactions. The core of this process involves the sequential formation of the phosphodiester bond and the creation of the quaternary ammonium (B1175870) head group.
Phosphorylation and Quaternization Reactions
The classical synthetic pathway to this compound hinges on two pivotal reaction types: phosphorylation and quaternization. The synthesis generally begins with the long-chain alcohol, octadecanol, which serves as the lipid backbone.
The first key step is phosphorylation , where the hydroxyl group of octadecanol is reacted with a phosphorylating agent to create a phosphodiester intermediate. This reaction establishes the phosphate (B84403) linkage that is characteristic of phospholipids (B1166683).
Following phosphorylation, the second critical step is quaternization . In this reaction, a tertiary amine, typically a precursor to the choline (B1196258) headgroup like N,N-dimethylethanolamine, is reacted to form the final quaternary ammonium salt. nih.govresearchgate.net A common synthetic strategy involves the phosphorylation of the long-chain alcohol with a reagent like phosphorus oxychloride, followed by a reaction with the choline precursor to complete the head group. nih.govresearchgate.net Some methods may perform these steps in a different order, for instance by first quaternizing an amino-alcohol and then using this pre-formed head group to react with the phosphorylated lipid chain. nih.govresearchgate.net
Reagents and Reaction Conditions for Primary Synthesis
The primary synthesis of alkylphosphocholines like this compound employs specific reagents to achieve the desired transformations. The phosphorylation of the starting alcohol (e.g., octadecanol or hexadecanol) is commonly achieved using phosphorus oxychloride (POCl₃). nih.govresearchgate.net This is followed by hydrolysis and subsequent coupling with the choline moiety. An alternative approach involves reacting the alcohol with 2-chloro-1,3,2-dioxaphospholane-2-oxide and then with trimethylamine (B31210) to form the final product. researchgate.net
The quaternization step can be performed, for example, by reacting N,N-dimethylaminoethanol with an alkylating agent like benzyl (B1604629) bromide to afford a quaternary ammonium salt, which is then used in the phosphorylation reaction. nih.gov The choice of solvents and reaction temperatures is critical for optimizing yield and purity.
| Reaction Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product |
| Phosphorylation | Octadecanol | Phosphorus oxychloride (POCl₃) | Octadecyl dichloridophosphate |
| Head Group Attachment | Octadecyl dichloridophosphate, Choline precursor | Pyridine (as base/solvent) | This compound |
| Alternative Quaternization First | N,N-dimethylaminoethanol | Benzyl bromide | Quaternized Choline Moiety |
| Alternative Final Step | Quaternized Choline Moiety, Phosphorylated Alkyl Chain | Coupling agents | This compound Analog |
Novel and Green Chemistry Approaches in this compound Synthesis
While classical methods are well-established, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient "green" methodologies. These approaches aim to reduce waste, use less hazardous materials, and improve reaction efficiency. For phospholipid synthesis, these include enzymatic methods, microwave-assisted reactions, and click chemistry.
Enzymatic Synthesis : The use of enzymes, such as phospholipases, offers a highly specific and environmentally benign route to phospholipid synthesis. mdpi.com These biocatalysts can perform esterification reactions in solvent-free systems, which significantly reduces environmental impact. mdpi.com For example, immobilized phospholipases have been used for the direct esterification of glycerophosphocholine (GPC) with fatty acids to produce structured phospholipids. mdpi.com While specific application to this compound is not detailed, this technology represents a promising green alternative to traditional chemical synthesis for producing phospholipid analogs. researchgate.netrug.nlnih.gov
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner products in shorter times compared to conventional heating. researchgate.netnih.gov This technique has been applied to the synthesis of various pharmaceutical compounds and their precursors. researchgate.net Reports on BODIPY-labeled alkylphosphocholine analogs mention the use of microwave-assisted synthesis, highlighting its potential applicability for creating novel this compound derivatives more efficiently. csic.es
Click Chemistry : Thiol-yne click chemistry has been utilized to rapidly generate phospholipid analogs. nih.gov This method involves the photoreaction of alkynyl hydrophilic head groups with thiol-modified lipid tails to create dithioether-linked phospholipids. nih.gov This modular approach allows for the easy assembly of diverse lipid structures and represents a novel synthetic strategy that could be adapted for this compound analogs.
Derivatization Strategies and Analog Synthesis
To explore structure-activity relationships and develop new applications, the basic structure of this compound is frequently modified. These derivatization strategies focus on altering either the hydrophobic alkyl chain or the polar phosphocholine (B91661) head group. nih.govcsic.esresearchgate.net
Alkyl Chain Length and Saturation Modifications
The 18-carbon alkyl chain of this compound is a primary target for modification. Research has shown that the length of this hydrophobic tail is a critical determinant of biological activity.
Chain Length Variation : A variety of analogs with different alkyl chain lengths, including C12 (dodecyl), C14 (tetradecyl), C16 (hexadecyl), and up to C22, have been synthesized and studied. csic.esresearchgate.net Studies have indicated that a hydrophobic chain of 16 to 18 carbons is often optimal for certain biological activities, such as antifungal effects. nih.gov Increasing the chain length to 18 carbons has been shown to increase plasma half-life compared to C15 analogs. researchgate.net
Introduction of Unsaturation and Functional Groups : Beyond simple length variation, modifications include introducing unsaturation (double or triple bonds) or incorporating functional groups within the alkyl chain. csic.esnih.gov For instance, analogs with cis or trans double bonds have been created. csic.es Other complex modifications include the insertion of cycloalkylidene or aromatic rings into the alkyl group. csic.es To create probes for research, fluorescent groups like phenylpolyenes or BODIPY, or paramagnetic nitroxide groups have been attached to the alkyl chain. researchgate.netcsic.es
| Modification Type | Example(s) | Rationale / Finding | Reference(s) |
| Chain Length Variation | C12, C14, C16, C22 | To optimize biological activity and pharmacokinetics. C16-C18 often preferred for antifungal activity. | nih.govcsic.esresearchgate.net |
| Unsaturation | cis or trans double bonds | To study the effect of chain rigidity and conformation on activity. | csic.es |
| Ring Incorporation | Cycloalkylidene or aromatic rings | To enhance biological activity. | csic.es |
| Functional Group Addition | Fluorescent probes (BODIPY), Phenyl groups, Thiol groups | To create tools for biological studies (e.g., imaging, affinity chromatography). | researchgate.netcsic.esnih.gov |
| Heteroatom Insertion | Oxygen or carbonyl groups | To create modularly assembled analogs with varied properties. | nih.gov |
Head Group Modifications (e.g., Choline Moiety, Quaternary Nitrogen)
The polar head group is essential for the amphipathic nature of this compound and plays a crucial role in its interactions with biological membranes. Modifications in this region can dramatically alter the compound's properties and biological effects.
Choline Moiety Alterations : The choline part of the molecule has been extensively modified. This includes replacing the N-methyl groups with larger substituents, such as benzyl, nitrobenzyl, or methoxybenzyl groups. nih.gov In some analogs, the entire N,N,N-trimethylammonium group is replaced with heterocyclic structures like N-methylpyrrolidinium or N-methylpiperidinium. csic.es
Quaternary Nitrogen and Phosphate Group Modifications : The positively charged quaternary nitrogen is a key feature. Studies on analogs where this charge is removed have shown a significant loss of tumor avidity, highlighting its importance for specific biological targeting. mdpi.com Analogs have been synthesized where the choline head group is replaced entirely with ethanolamine, resulting in a phosphoethanolamine lipid, or with non-polar moieties like 3,3-dimethyl-1-butanol (B44104). mdpi.com These studies reveal that both the phosphocholine group and the presence of a positively charged nitrogen are critical for certain activities. csic.esmdpi.com
| Modification Type | Example(s) | Rationale / Finding | Reference(s) |
| N-Alkyl Substitution | N-benzyl-N,N-dimethyl, N-(4-nitrobenzyl)-N,N-dimethyl | To investigate the steric and electronic requirements for activity. | nih.gov |
| Heterocyclic Amines | N-methylpyrrolidinium, N-methylpiperidinium, N-methylmorpholinium | To alter the charge distribution and steric bulk of the head group. | csic.es |
| Head Group Replacement | Phosphoethanolamine, Phospho-ethyl ester | To study the importance of the choline moiety itself. Phosphoethanolamine analogs showed reduced tumor accumulation. | csic.esmdpi.com |
| Quaternary Nitrogen Removal | Replacement of trimethylammonio group with hydrogen or a tertiary butyl group | Resulted in loss of tumor uptake, indicating the positive charge is critical for this function. | mdpi.com |
Introduction of Functional Moieties (e.g., Halogenation for Radiolabeling, Fluorescent Tags)
The functionalization of this compound by introducing specific chemical groups is a key strategy for creating derivatives with tailored properties, particularly for diagnostic and research applications. This involves attaching moieties that can be easily detected, such as radioisotopes or fluorescent molecules.
Halogenation for Radiolabeling:
A significant modification of this compound analogs involves halogenation, primarily for use in nuclear medicine as radiotracers. The introduction of a radioisotope of iodine, for instance, allows the molecule to be tracked in vivo using imaging techniques like Positron Emission Tomography (PET).
A prominent example is the synthesis of 18-(p-iodophenyl)this compound, an analog where an iodophenyl group is attached to the terminus of the octadecyl chain. researchgate.net The synthesis involves the iodination of its precursor, 18-phenylthis compound. This reaction is carefully controlled using iodine and a suitable oxidizing agent to ensure the selective addition of iodine to the phenyl ring. When labeled with a radioisotope such as Iodine-124, this compound can be used for PET imaging to visualize tumors, as it selectively accumulates in cancer cells compared to normal tissues. researchgate.net The rationale behind this selectivity is linked to the higher concentration of lipid rafts in the plasma membranes of tumor cells, which facilitates the uptake of these phospholipid ether analogs. researchgate.net
Structure-activity relationship studies have shown that for these types of analogs, the alkyl chain length is crucial, requiring more than 11 methylene (B1212753) groups for tumor avidity. researchgate.net However, the specific position of the iodine atom on the phenyl ring does not appear to be critical for its tumor-targeting ability. researchgate.net
Fluorescent Tags:
Fluorescent labeling is another powerful technique for tracking molecules in biological systems. While specific examples of directly tagging this compound are less commonly detailed in foundational literature, the principles of fluorescent labeling of small molecules are well-established and applicable. researchgate.netvichemchemie.com This process involves covalently attaching a fluorescent dye (fluorophore) to the molecule of interest. researchgate.net
The strategy would involve:
Identifying a suitable attachment point: For this compound, modification would likely target the phosphocholine head group or a functionalized alkyl chain that does not disrupt its fundamental biological interactions.
Choosing a fluorophore: A variety of fluorescent dyes are available, such as fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives, each with distinct excitation and emission spectra. ruixibiotech.com
Chemical Synthesis: A synthetic route would be designed to link the fluorophore to the this compound backbone, potentially requiring a linker arm to minimize steric hindrance and preserve the biological activity of the parent molecule. researchgate.net
The resulting fluorescently-tagged this compound could be used in fluorescence microscopy and other cell biology assays to visualize its uptake, intracellular localization, and interaction with cellular components in real-time. It is important to note that the addition of a bulky fluorescent tag can potentially alter the molecule's behavior and condensation properties. biorxiv.org
Enzymatic Synthesis Approaches (e.g., using Phospholipase D)
Enzymatic synthesis offers a highly specific and efficient alternative to purely chemical methods for modifying phospholipids. Phospholipase D (PLD) is a particularly useful enzyme in this context due to its ability to catalyze transphosphatidylation reactions. nih.govresearchgate.net
PLD operates through a two-step "ping-pong" mechanism. First, the enzyme cleaves the phosphodiester bond of a substrate like phosphatidylcholine, releasing choline and forming a covalent phosphatidyl-enzyme intermediate. researchgate.netsigmaaldrich.com In the second step, this intermediate is attacked by a nucleophile. If the nucleophile is water, the reaction results in hydrolysis, producing phosphatidic acid. However, if a primary alcohol is present, PLD catalyzes a transphosphatidylation (or transesterification) reaction, transferring the phosphatidyl group to the alcohol and creating a new phospholipid. researchgate.netsigmaaldrich.com
This catalytic activity has been successfully applied to this compound. Research has shown that a specific isoenzyme, PLD-B from poppy seedlings (Papaver somniferum), can utilize this compound as a substrate. scispace.com This enzyme catalyzes the exchange of the choline head group for other alcohols, effectively converting this compound into novel derivatives like octadecylphosphoglycerol or octadecylphosphoethanolamine. scispace.com This demonstrates the potential of PLD to generate a variety of this compound analogs with different polar head groups, which could possess unique biological activities.
| Enzyme | Substrate | Reaction Type | Products |
| Phospholipase D (PLD) | This compound | Transphosphatidylation / Transesterification | Octadecylphosphoglycerol, Octadecylphosphoethanolamine scispace.com |
Stereochemical Considerations in this compound Analog Synthesis
Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds. While this compound itself is an achiral molecule, the synthesis of its analogs often involves the creation of one or more stereogenic centers. The spatial arrangement of atoms in these chiral analogs can significantly influence their interaction with biological targets like enzymes and receptors.
For example, to enhance interactions with lipid-metabolizing enzymes, analogs of alkylphosphocholines (APCs) have been synthesized with additional functional groups, such as hydroxyl or acetic ester groups. iiarjournals.org The introduction of these groups can create a chiral center, leading to the formation of different stereoisomers (enantiomers), typically designated as R (natural) and S (unnatural) configurations. iiarjournals.org
Studies comparing the R- and S-configured versions of these new APCs have been conducted to evaluate their biological efficacy. iiarjournals.org For instance, the influence of these stereoisomers on phospholipid metabolism, specifically the acylation of lysophosphatidylcholine (B164491) (lyso-PC) to phosphatidylcholine (PC), has been investigated in cancer cell lines. iiarjournals.org Such studies are crucial for establishing a structure-activity relationship, where the specific three-dimensional structure of a molecule is correlated with its biological function. The differential activity between enantiomers underscores the importance of controlling stereochemistry during synthesis to produce the most effective and selective therapeutic agents. scribd.com
Interestingly, for some related phospholipid ether (PLE) analogs derived from glycerol (B35011), it was found that the stereochemistry at the sn-2 position of the glycerol backbone did not significantly impact tumor uptake and retention. researchgate.net This highlights that the importance of stereochemistry can be highly dependent on the specific molecular scaffold and its biological target.
Molecular and Cellular Mechanisms of Action of Octadecylphosphocholine
Interactions with Biological Membranes and Lipid Homeostasis
The interaction of octadecylphosphocholine with biological membranes is a critical aspect of its mechanism of action, leading to alterations in lipid homeostasis and membrane-dependent cellular processes.
Selective Uptake and Retention in Specific Cellular Subpopulations (e.g., Cancer Cells)
A hallmark of this compound and its analogs is their selective accumulation and prolonged retention within cancer cells compared to normal cells. wisc.edumdpi.com This selectivity is a key factor in its potential as a targeted anti-cancer agent.
Cancer Cell vs. Normal Cell Uptake: Studies using fluorescently labeled analogs of this compound, such as CLR1501, have demonstrated a 5- to 9-fold preferential uptake in various cancer cell lines (e.g., prostate carcinoma, clear cell renal carcinoma, colorectal carcinoma, ovarian adenocarcinoma, triple-negative breast adenocarcinoma, uterine sarcoma, glioma, and pancreatic carcinoma) compared to normal fibroblasts. wisc.edu This selective uptake has been confirmed in co-culture systems of human prostate carcinoma cells and normal human skin fibroblasts. wisc.edu
Role of Lipid Rafts: The selective uptake is attributed to the interaction of these alkylphosphocholine analogs with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids and are more abundant on the surface of cancer cells. mdpi.comresearchgate.net Pre-treatment of cancer cells with filipin (B1216100) III, a compound that disrupts lipid rafts by sequestering cholesterol, resulted in a significant decrease (nearly 40%) in the uptake of an this compound analog, supporting the role of lipid rafts as entry portals. researchgate.net
Prolonged Retention: Once taken up by cancer cells, this compound and its derivatives exhibit prolonged retention. wisc.edumdpi.com This retention is observed in both primary and metastatic tumors and appears to be independent of the anatomical location of the tumor. mdpi.com The entrapment of these phospholipid ether analogs within the tumor cell membrane is the prevailing hypothesis for this sustained localization. google.com
Cancer Stem Cell Targeting: Evidence suggests that these compounds also target cancer stem cells, which are often resistant to conventional therapies and are implicated in cancer recurrence. wisc.edu This broad-spectrum targeting of both cancer cells and cancer stem-like cells represents a significant therapeutic advantage. wisc.edu
Table 1: Selective Uptake of this compound Analogs in Cancer Cells
| Cell Type | Compound | Observation | Reference |
| Various Cancer Cell Lines | CLR1501 (fluorescent analog) | 5- to 9-fold preferential uptake compared to normal fibroblasts. | wisc.edu |
| Human Prostate Carcinoma (PC-3) | CLR1501 (fluorescent analog) | Selective uptake observed in co-culture with normal fibroblasts. | wisc.edu |
| Human NSCLC Cells | 125I-CLR1404 | Fourfold higher uptake compared to normal skin fibroblasts. | researchgate.net |
| PC-3 Cells | 125I-CLR1404 | Uptake reduced by nearly 40% after pre-treatment with filipin III. | researchgate.net |
Modulation of Lipid Raft Integrity and Function
Lipid rafts are crucial for various cellular processes, including signal transduction, and their modulation by this compound is a key mechanism of its action. wisc.eduwustl.edu
Targeting Lipid Rafts: As mentioned, the selective accumulation of this compound in cancer cells is largely due to its interaction with the abundant lipid rafts on their membranes. mdpi.com These specialized domains act as platforms that concentrate signaling molecules. wustl.edu
Disruption of Lipid Raft Function: By inserting into these microdomains, alkylphospholipids like this compound can disrupt their integrity and function. wisc.edu This disruption interferes with the spatial organization of signaling pathways that are critical for cell proliferation and survival, ultimately contributing to the anti-cancer effects of the compound. wisc.edu The disruption of lipid rafts has been shown to affect the signaling capacity of receptors localized within them, such as the EGF receptor. wustl.edu
Alteration of Membrane Fluidity and Permeability
This compound and other alkylphosphocholines can significantly alter the physical properties of cellular membranes.
Increased Membrane Fluidity: Cancer cell membranes are generally more fluid than those of normal cells due to a higher proportion of unsaturated lipids. nih.gov The incorporation of alkylphosphocholines can further influence this fluidity. Studies on model membranes have shown that these compounds interact differently with membranes mimicking healthy versus tumor cells. nih.govresearchgate.net
Thermodynamic Favorability for Tumor Membranes: Research using Langmuir monolayers as model cell membranes has demonstrated that the incorporation of alkylphosphocholines is thermodynamically more favorable for membranes mimicking tumor cells (composed of cholesterol and unsaturated phospholipids (B1166683) like POPC) compared to those mimicking healthy cells (composed of cholesterol and saturated phospholipids like DPPC). nih.govresearchgate.net This suggests that the composition of healthy cell membranes may act as a natural barrier, preventing the incorporation of these compounds. nih.govresearchgate.net
Enhanced Membrane Permeability: The interaction of similar amphiphilic molecules with lipid bilayers has been shown to enhance membrane permeability. acs.org This alteration in permeability can disrupt cellular homeostasis and contribute to cytotoxicity.
Interference with Phospholipid Metabolism (e.g., Phosphatidylcholine Biosynthesis)
This compound exerts significant effects on the metabolism of phospholipids, particularly phosphatidylcholine (PC), a major component of cellular membranes. nih.govnih.gov
Inhibition of Phosphatidylcholine Synthesis: Alkylphosphocholines, including this compound, have been shown to inhibit the biosynthesis of phosphatidylcholine. nih.govnih.govscispace.com This inhibition is dependent on the length of the alkyl side chain, with this compound showing strong inhibitory properties. nih.gov
Mechanism of Inhibition: The inhibition of PC biosynthesis by these analogs is primarily due to their effect on the enzyme CTP:phosphocholine (B91661) cytidylyltransferase (CCT), which is the rate-limiting enzyme in the PC biosynthesis pathway. nih.gov However, in rat sympathetic neurons, this compound was found to decrease choline (B1196258) uptake and inhibit PC synthesis without directly affecting CCT activity, suggesting alternative or cell-type-specific mechanisms. nih.govscispace.com
Impact on Acylation Pathways: Some studies indicate that certain alkylphosphocholine analogs can inhibit the acylation of lysophosphatidylcholine (B164491) (lyso-PC) to PC, a pathway that is particularly active in proliferating cancer cells. iiarjournals.org
Table 2: Effect of Alkylphosphocholine Chain Length on Phosphatidylcholine Biosynthesis Inhibition
| Alkylphosphocholine | Inhibitory Potency | Reference |
| Dodecylphosphocholine (B1670865) | < | nih.gov |
| Tetradecylphosphocholine (B1204420) | < | nih.gov |
| Hexadecylphosphocholine | < | nih.gov |
| Heptadecylphosphocholine | < | nih.gov |
| This compound | > | nih.gov |
| Eicosadecylphosphocholine | nih.gov |
Effects on Intracellular Signaling Pathways
Beyond its direct effects on membranes, this compound modulates critical intracellular signaling pathways that govern cell survival and proliferation.
Modulation of Kinase Activities (e.g., Protein Kinase C, PI3K/Akt Pathway, MAPK)
This compound and its analogs have been shown to interfere with several key kinase signaling cascades.
Protein Kinase C (PKC): Protein Kinase C is a family of enzymes involved in controlling the function of other proteins through phosphorylation and plays a crucial role in various signal transduction cascades. wikipedia.org While some alkylphosphocholines are known to interact with PKC signaling, studies on rat sympathetic neurons suggest that the inhibitory effect of this compound on axon growth is likely not mediated by a decrease in PKC activity. nih.govscispace.com
PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central signaling pathway that promotes cell survival and proliferation and is frequently overactive in cancer. nih.gov Treatment of neuroblastoma cells with an analog of this compound, CLR1404, was associated with the inhibition of Akt, leading to apoptosis and cell death. nih.gov The inhibition of choline kinase, which can be influenced by alkylphosphocholines, has been shown to decrease signaling through both the PI3K/Akt and MAPK pathways. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. As with the PI3K/Akt pathway, inhibition of upstream components of phospholipid metabolism by compounds like this compound can lead to a downstream reduction in MAPK signaling. nih.gov The disruption of lipid rafts by cholesterol depletion has been shown to lead to the activation of MAP kinase, indicating the complex interplay between membrane structure and signaling pathways. wustl.edu
Table 3: Summary of this compound's Effects on Signaling Pathways
| Signaling Pathway | Effect of this compound/Analogs | Research Finding | Reference |
| Protein Kinase C (PKC) | Likely not a primary target for inhibition of axon growth. | Inhibitory effect on axon growth persists even when PKC is downregulated. | nih.govscispace.com |
| PI3K/Akt | Inhibition | Treatment with CLR1404 is associated with Akt inhibition in neuroblastoma cells. | nih.gov |
| MAPK | Indirect Inhibition | Inhibition of choline kinase can lead to decreased MAPK signaling. | nih.gov |
Disruption of Lipid Transduction Pathways
This compound, an alkylphosphocholine analog, exerts significant influence on cellular signaling by disrupting lipid-based transduction pathways. A primary mechanism involves its interaction with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. kenyon.edugbiosciences.com These rafts function as platforms for various signaling proteins, including receptors, kinases, and G-proteins. gbiosciences.comaboutscience.eu By inserting into the plasma membrane, this compound can alter the organization and integrity of these lipid rafts, thereby affecting the localization and activity of raft-associated signaling molecules. aboutscience.eu This disruption can lead to the modulation of critical cellular processes such as cell growth, differentiation, and apoptosis. kenyon.edunih.gov
Impact on Endoplasmic Reticulum Transport of Cholesterol
The endoplasmic reticulum (ER) is a central organelle in the regulation of cellular cholesterol homeostasis, sensing cholesterol levels and initiating adaptive responses. d-nb.info this compound can impact the transport of cholesterol to and from the ER, a process critical for maintaining cellular cholesterol balance. The ER contains proteins that sense sterol levels and control the transcriptional regulation of cholesterol uptake and synthesis. d-nb.info
Disruption of cholesterol transport to the ER can have significant consequences. For example, the movement of excess plasma membrane cholesterol to the ER is a key step for its esterification and storage, a process that can be influenced by compounds affecting membrane dynamics. nih.gov ER stress, which can be induced by lipid imbalances, has been shown to inhibit the expression of key cholesterol transporters like ABCA1 and ABCG1. d-nb.infomdpi.com This inhibition can reduce cholesterol efflux from cells. mdpi.com The StAR-related lipid transfer domain-3 (STARD3) protein, which facilitates cholesterol transport from the ER to endosomes, is another critical component of this network. embopress.org By altering the lipid environment of cellular membranes, this compound can interfere with the function of such transport proteins and the integrity of membrane contact sites between the ER and other organelles, thereby impacting the intricate trafficking of cholesterol within the cell. embopress.orgembopress.org
Induction of Programmed Cell Death and Cell Cycle Regulation in Cellular Models
Apoptosis Induction Pathways (e.g., Caspase Activation)
This compound is a potent inducer of apoptosis, or programmed cell death, in various cellular models. A key mechanism underlying this effect is the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The process is often initiated through the extrinsic pathway, involving death receptors on the cell surface, or the intrinsic pathway, which is mitochondria-dependent. nih.gov
Research indicates that this compound can trigger caspase-dependent apoptosis. unav.edu The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical upstream event. nih.gov Caspase-8 activation is typically associated with the death receptor pathway, while caspase-9 is activated within the apoptosome, a complex formed following the release of cytochrome c from mitochondria. nih.govplos.org Once activated, these initiator caspases cleave and activate effector caspases, like caspase-3, which then dismantle the cell by cleaving numerous cellular substrates. nih.govplos.org The apoptotic effects of some ether lipids are linked to their accumulation in mitochondria, leading to mitochondrial damage and the subsequent release of pro-apoptotic factors. researchgate.net In some systems, caspase-8 can amplify the apoptotic signal by cleaving cytosolic substrates that promote cytochrome c release from mitochondria, thereby linking the extrinsic and intrinsic pathways. nih.gov
| Apoptosis Pathway Component | Role in this compound-Induced Apoptosis |
| Initiator Caspases (e.g., Caspase-8, Caspase-9) | Activated early in the apoptotic cascade to initiate the cell death program. nih.gov |
| Effector Caspases (e.g., Caspase-3) | Activated by initiator caspases to execute apoptosis by cleaving cellular proteins. plos.org |
| Mitochondria | Can be targeted by ether lipids, leading to the release of cytochrome c and subsequent caspase activation. researchgate.net |
| Death Receptors | May be involved in initiating the extrinsic apoptotic pathway upon stimulation. nih.govmdpi.com |
Cell Cycle Arrest Mechanisms in in vitro Systems
In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing the proliferation of cells. This arrest typically occurs at specific checkpoints in the cell cycle, such as the G1/S or G2/M transitions. nih.govmdpi.com The mechanisms underlying this arrest often involve the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), which drive the progression of the cell cycle. mdpi.com
Studies on compounds with similar anti-proliferative effects show that cell cycle arrest is frequently mediated by tumor suppressor pathways, such as the p53/p21WAF1/CIP1 and p16INK4A/pRB pathways. nih.gov Activation of p53, for instance, can lead to the upregulation of p21, a potent CDK inhibitor that can halt the cell cycle in G1. nih.govnih.gov Similarly, arrest at the G2/M checkpoint can be triggered by the downregulation of proteins like cyclin B1. mdpi.com Some natural compounds have been shown to cause both G1/S and G2/M arrest by affecting the expression of proteins like E2F1 and GADD45α. frontiersin.org By interfering with these regulatory networks, this compound can effectively block cell division in vitro. googleapis.com
Interaction with Specific Cellular Targets (e.g., Proteins, Enzymes, Lipids)
The biological activities of this compound stem from its interactions with a variety of specific cellular targets, including proteins, enzymes, and lipids. As a lipid analog, its primary interactions are with cellular membranes and the components within them.
Lipids: this compound directly interacts with the lipids of cellular membranes, particularly the plasma membrane. It can intercalate into the lipid bilayer, altering its physical properties such as fluidity and organization. aboutscience.eu This is particularly relevant to its effects on lipid rafts, which are microdomains enriched in specific lipids like cholesterol and sphingomyelin (B164518). kenyon.edunih.gov By disrupting the packing of these lipids, it can modulate the function of raft-associated proteins. aboutscience.eu
Proteins and Enzymes: The compound's influence extends to various proteins and enzymes, often as a consequence of its membrane-altering effects. Many signaling proteins, such as protein kinase C (PKC) and Src family kinases, are recruited to membranes to become active. gbiosciences.comthemedicalbiochemistrypage.org By changing the membrane environment, this compound can affect the activity of these enzymes. themedicalbiochemistrypage.org Furthermore, some proteins have specific lipid-binding domains, and the presence of this compound could interfere with these interactions. nih.gov For example, proteins with PH domains or SH3 domains can be involved in protein-lipid interactions that are crucial for signal transduction. nih.gov The activity of membrane-bound enzymes involved in lipid metabolism can also be directly or indirectly affected. nih.gov
| Target Class | Specific Examples | Mode of Interaction |
| Lipids | Cholesterol, Sphingomyelin | Intercalation into membranes, disruption of lipid raft organization. kenyon.eduaboutscience.eu |
| Proteins | Protein Kinase C (PKC), Src Family Kinases, G-proteins | Modulation of activity through alteration of membrane microenvironment. gbiosciences.comthemedicalbiochemistrypage.org |
| Enzymes | Phospholipases, Sphingomyelinase | Indirect modulation of activity by altering substrate availability or membrane structure. themedicalbiochemistrypage.orgresearchgate.net |
Biological Activities in Pre Clinical and Experimental Models
Antiproliferative Effects in Cancer Cell Lines and Organoids
Octadecylphosphocholine (OcPC) has demonstrated significant antiproliferative effects across a spectrum of cancer cell lines and in more complex organoid models. This synthetic alkylphosphocholine (APC) compound is part of a class of antitumor lipids that primarily target cellular membranes rather than the cell nucleus, distinguishing them from traditional chemotherapeutic agents. scispace.com
In vitro Efficacy Across Diverse Cancer Histologies
The in vitro efficacy of OcPC and its analogs has been observed in a wide array of cancer types. For instance, a fluorescently labeled analog of 18-(p-iodophenyl)this compound, CLR1501, exhibited 5- to 9-fold preferential uptake in seven different cancer cell lines, including renal, colorectal, glioma, ovarian, pancreatic, melanoma, and prostate cancer, when compared to normal human skin fibroblasts. wisc.edu This suggests a broad-spectrum activity against various cancer histologies.
Studies have shown that OcPC and related compounds exert their antiproliferative effects through mechanisms that may involve interaction with lipid rafts, which are more abundant in cancer cells compared to normal cells. wisc.edunih.gov The antiproliferative activity of ether lipid prodrugs of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), such as octadecyloxyethyl (ODE)-PMEG, has been demonstrated in human cervical cancer cell lines like CaSki, Me-180, and HeLa. nih.gov In these cell lines, ODE-PMEG showed potent antiproliferative activity, with IC50 values indicating high efficacy. nih.gov For example, in HeLa cells, the IC50 value of ODE-PMEG was 0.035 nM. nih.gov
The table below summarizes the in vitro antiproliferative activity of an OcPC analog in various cancer cell lines.
| Cell Line | Cancer Type | Antiproliferative Effect |
| Renal Cancer Cells | Renal | Preferential uptake compared to normal cells wisc.edu |
| Colorectal Cancer Cells | Colorectal | Preferential uptake compared to normal cells wisc.edu |
| Glioma Cells | Brain | Preferential uptake compared to normal cells wisc.edu |
| Ovarian Cancer Cells | Ovarian | Preferential uptake compared to normal cells wisc.edu |
| Pancreatic Cancer Cells | Pancreatic | Preferential uptake compared to normal cells wisc.edu |
| Melanoma Cells | Skin | Preferential uptake compared to normal cells wisc.edu |
| Prostate Cancer Cells | Prostate | Preferential uptake compared to normal cells wisc.edu |
| Me-180 | Cervical | High antiproliferative activity nih.gov |
| HeLa | Cervical | High antiproliferative activity nih.gov |
| CaSki | Cervical | High antiproliferative activity nih.gov |
Activity in Cancer Stem Cell Models
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. nih.govstem-art.comfrontiersin.org this compound analogs have shown activity against these critical cell populations.
Research has demonstrated that the uptake of an OcPC analog, CLR1404, was significantly higher in CD133+ glioblastoma stem cells (GSCs) compared to their CD133- non-GSC counterparts in the majority of tested sphere-cultured lines. wisc.edu This preferential uptake is hypothesized to be linked to the interaction of these compounds with cholesterol-rich lipid raft microdomains, where CD133 is localized. wisc.edu The ability of these analogs to target and accumulate in CSCs is a crucial aspect of their potential therapeutic value. wisc.eduresearchgate.net Studies have shown that these compounds have prolonged and tumor-selective retention in 55 different in vivo rodent and human cancer and cancer stem cell models. researchgate.net
Combination Studies with Other Research Agents in in vitro Systems
The potential of OcPC to enhance the efficacy of other anticancer agents has been explored in vitro. Enhanced cytotoxic activity was observed against leukemic cells when ether lipids, including this compound, were combined with teniposide (B1684490) and paclitaxel. tandfonline.com The incorporation of these ether lipids into liposomes was found to reduce their hemolytic activity, suggesting a potential strategy to improve their therapeutic index. tandfonline.com
Further studies have investigated the combination of OcPC analogs with other therapeutic modalities. For example, the combination of an autophagy inhibitor with a research agent that induces substrate starvation led to a further decrease in the viability of sensitive cancer cells, suggesting a potential future combination strategy. nih.gov
Efficacy in in vivo Animal Models of Neoplasia
The antitumor effects of this compound and its derivatives have been validated in various in vivo animal models, demonstrating their potential to suppress tumor growth and improve survival.
Tumor Growth Suppression and Survival Benefit in Rodent Xenograft Models
In rodent xenograft models, where human cancer cells are implanted into immunocompromised mice, OcPC analogs have shown significant efficacy. A radioiodinated analog, 131I-CLR1404, demonstrated tumor growth suppression and extended survival in a wide range of human tumor xenograft models. wisc.eduresearchgate.net Pronounced antitumor efficacy, in terms of the degree and duration of growth suppression, was observed in models of renal, colorectal, ovarian, prostate, and triple-negative breast cancer. wisc.eduresearchgate.net In more radioresistant models, such as uterine sarcoma and glioma, multiple injections of 131I-CLR1404 were effective in preventing tumor growth and prolonging survival. wisc.eduresearchgate.net
Similarly, in preclinical mouse models of human head and neck cancer, radio-iodinated CLR1404 showed tumor-selective in vivo distribution. nih.gov The combination of SMPs (SN-38-incorporated polymeric microparticles) with temozolomide (B1682018) was found to reduce tumor growth and extend survival in mice with xenograft tumors from both TMZ-resistant and TMZ-sensitive human glioblastoma cell lines. mdpi.com
The table below presents a summary of the efficacy of an OcPC analog in different rodent xenograft models.
| Cancer Model | Treatment | Outcome |
| Renal Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |
| Colorectal Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |
| Ovarian Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |
| Prostate Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |
| Triple-Negative Breast Cancer Xenograft | 131I-CLR1404 | Tumor growth suppression, survival benefit wisc.eduresearchgate.net |
| Uterine Sarcoma Xenograft | 131I-CLR1404 (multiple injections) | Prevented tumor growth, prolonged survival wisc.eduresearchgate.net |
| Glioma Xenograft | 131I-CLR1404 (multiple injections) | Prevented tumor growth, prolonged survival wisc.eduresearchgate.net |
| Head and Neck Cancer Xenograft | 124I-CLR1404 | Tumor-selective uptake nih.gov |
| Glioblastoma Xenograft (TMZ-resistant) | SMPs + Temozolomide | Reduced tumor growth, extended survival mdpi.com |
| Glioblastoma Xenograft (TMZ-sensitive) | SMPs + Temozolomide | Reduced tumor growth, extended survival mdpi.com |
Studies in Spontaneous Tumor Models
The efficacy of OcPC analogs has also been evaluated in spontaneous tumor models, which more closely mimic the natural development of cancer in an immunocompetent host. nih.gov Radioiodinated phospholipid ether analogs have demonstrated selective accumulation in a variety of human and animal tumors in both xenograft and spontaneous tumor rodent models. nih.gov PET/CT imaging using CLR1404 derivatives has shown cancer-selective uptake and retention in genetically engineered and spontaneous tumors, in addition to human tumor xenografts. wisc.edu This broad applicability across different tumor models underscores the potential of this class of compounds in oncology. wisc.edunih.gov
Antiparasitic Activity in Experimental Systems
This compound has demonstrated significant activity against a variety of parasites in laboratory settings, highlighting its potential as a broad-spectrum antiparasitic agent.
In vitro studies have established the potent effects of this compound and related alkylphosphocholines against several medically important protozoan parasites.
Leishmania spp.: Hexadecylphosphocholine (miltefosine), a closely related analogue, has shown significant in vitro activity against various Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis. bioline.org.brmdpi.com This has paved the way for its successful clinical use. While specific data for this compound is less abundant, the general class of alkylphosphocholines is recognized for its leishmanicidal properties. bioline.org.brnih.gov
Acanthamoeba spp.: this compound is one of several alkylphosphocholines that exhibit cytotoxic effects against pathogenic strains of Acanthamoeba. nih.gov These free-living amoebae can cause serious infections like Acanthamoeba keratitis and granulomatous amoebic encephalitis. nih.govmdpi.com Studies have shown that these compounds can induce cell death in Acanthamoeba trophozoites. nih.gov
Trypanosoma spp.: Research has demonstrated the in vitro trypanocidal efficacy of this compound against Trypanosoma brucei subspecies, the parasites responsible for African trypanosomiasis. nih.gov Its activity has been compared with other alkylphosphocholines and standard trypanocidal drugs. nih.gov Furthermore, the related compound hexadecylphosphocholine has shown significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease.
Interactive Table: In vitro Antiparasitic Activity of Alkylphosphocholines
| Compound | Parasite | Key Findings | Reference |
|---|---|---|---|
| This compound | Acanthamoeba spp. | Showed amoebostatic effects and disrupted amoebae. | nih.gov |
| This compound | Trypanosoma brucei | Demonstrated in vitro trypanocidal efficacy. | nih.gov |
| Hexadecylphosphocholine | Leishmania donovani | Active against the parasite in both in vitro and in vivo studies. | bioline.org.br |
| Hexadecylphosphocholine | Trypanosoma cruzi | Highly susceptible in both extracellular and intracellular forms. |
The promising in vitro results for alkylphosphocholines have led to their evaluation in animal models of parasitic diseases.
Studies using murine models of Trypanosoma brucei infection have investigated the in vivo efficacy of this compound and other related compounds. nih.gov While some alkylphosphocholines showed moderate activity in increasing the life expectancy of infected mice, continuous daily administration appeared to be necessary. nih.gov Intermittent treatment failed to prolong survival time. nih.gov
In the context of leishmaniasis, oral administration of hexadecylphosphocholine in BALB/c mice with established Leishmania infantum infection resulted in significant suppression of amastigotes in the liver and spleen. nih.gov The inhibitory effect of the drug on parasite growth persisted for several weeks after treatment cessation. nih.gov These findings in murine models have been crucial for advancing the development of these compounds for human use. nih.govnih.gov
In vitro Activity against Protozoan Parasites (e.g., Leishmania spp., Acanthamoeba spp., Trypanosoma spp.)
Antifungal Activity in Experimental Models
Beyond its antiparasitic effects, this compound and its analogues have been explored for their potential against fungal pathogens.
Candida albicans is a major fungal pathogen in humans, and the emergence of antifungal resistance necessitates the search for new therapeutic agents. plos.orgnih.gov While direct studies on this compound's antifungal activity are limited, the broader class of alkylphosphocholines has been investigated. These compounds are known to interact with cell membranes, a mechanism that could potentially be exploited to inhibit fungal growth. researchgate.net
Immunomodulatory Effects in Cellular and Animal Models
This compound and related compounds can influence the host's immune response, which may contribute to their therapeutic effects.
Macrophages are key cells of the innate immune system that can be activated to kill pathogens and tumor cells. nih.govd-nb.info Alkylphosphocholines have been shown to modulate macrophage function. researchgate.netresearchgate.net
In vitro studies have demonstrated that alkylphosphocholines can influence macrophage activation, leading to tumor cytotoxicity. researchgate.net The method of delivery, whether in micellar or liposomal form, can impact this effect. researchgate.net Liposomal formulations of alkylphosphocholines were found to activate rat liver macrophages to become cytotoxic towards tumor cells. researchgate.net Furthermore, these liposomes stimulated a significant release of nitric oxide (NO) radicals from peritoneal macrophages, a key indicator of macrophage activation. researchgate.net
The immunomodulatory properties of these compounds are thought to contribute to their anti-leishmanial activity by promoting macrophage activation to eliminate intracellular parasites. researchgate.net Some evidence suggests that these effects may be mediated, in part, through the platelet-activating factor (PAF) receptor. researchgate.net The modulation of macrophage phenotype, potentially shifting them towards a pro-inflammatory M1 state, is an area of ongoing research. nih.govplos.org
Interactive Table: Immunomodulatory Effects of Alkylphosphocholines on Macrophages
| Compound/Formulation | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Alkylphosphocholines (micellar) | Mouse peritoneal and rat liver macrophages | Toxic to macrophages. | researchgate.net |
| Alkylphosphocholine-liposomes | Mouse peritoneal macrophages | Induced comparable cytotoxicity to free APC on MethA cells. | researchgate.net |
| Alkylphosphocholine-liposomes | Rat liver macrophages (Kupffer cells) | Activated moderate tumor cytotoxicity on C26 colon carcinoma cells. | researchgate.net |
| Hexadecylphosphocholine-liposomes | Peritoneal macrophages | Caused a much higher release of Tumor Necrosis Factor (TNF) compared to micellar form. | researchgate.net |
| Hexadecylphosphocholine | Macrophages | Promotes macrophage activation, contributing to the elimination of intracellular Leishmania. | researchgate.net |
Effects on Cytokine Production and Immune Cell Infiltration in Experimental Contexts
While direct studies on the impact of this compound on cytokine production and immune cell infiltration are limited, research on its close structural analog, hexadecylphosphocholine (miltefosine), offers significant insights into the potential immunomodulatory properties of alkylphosphocholines.
In experimental models, miltefosine (B1683995) has been shown to be an effective immunomodulator that can influence the activity of macrophages and the production of key signaling molecules. asm.orgresearchgate.net Studies have demonstrated that miltefosine treatment can lead to the activation of macrophages, promoting a pro-inflammatory phenotype. mdpi.com This activation is associated with an enhanced secretion of pro-inflammatory cytokines, such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), while concurrently decreasing the levels of anti-inflammatory cytokines. asm.orgoup.com One proposed mechanism for this effect is the ability of miltefosine to increase the activation of p38 mitogen-activated protein kinases (p38MAPK) in macrophages, a pathway required for the production of pro-inflammatory Th1 cytokines like IL-12. asm.org
Interestingly, the compound also exhibits specific inhibitory effects. Research has shown that miltefosine can potently inhibit the assembly of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), indicating a complex and selective interaction with inflammatory pathways. biorxiv.org This suggests that while promoting certain pro-inflammatory responses beneficial for pathogen clearance, it may also temper other specific inflammatory cascades. mdpi.combiorxiv.org
Table 1: Summary of Immunomodulatory Effects of Hexadecylphosphocholine (Miltefosine) in Experimental Models
| Experimental Model/System | Finding | Reference |
| Peritoneal Macrophages (BALB/c) | Increased IL-12 levels in a dose-dependent manner. | asm.org |
| Monocytes from VL Patients | Resulted in an 8-fold rise in IL-12 levels. | asm.org |
| Circulating Monocytes (PKDL Patients) | Induced a significant increase in circulating pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and a decrease in anti-inflammatory cytokines (IL-10, TGF-β). | researchgate.netoup.com |
| Mouse Bone Marrow-Derived Macrophages | Potently inhibited NLRP3 inflammasome assembly and the release of mature IL-1β. | biorxiv.org |
| Macrophages (General) | Enhances M1 macrophage phenotype to produce pro-inflammatory cytokines. | mdpi.com |
Neurobiological Effects in Experimental Systems
This compound has been utilized in experimental neurology research to probe the fundamental mechanisms of neuronal growth and membrane synthesis.
Impact on Axonal Elongation and Neuronal Phosphatidylcholine Synthesis in Cell Culture
In a key study using a compartmented culture model of rat sympathetic neurons, this compound was employed as an inhibitor to investigate the role of local lipid synthesis in nerve growth. mdpi.comoup.com The research revealed that this compound, along with other alkylphosphocholines, decreases the uptake of choline (B1196258) into neurons. oup.com This action subsequently inhibits the biosynthesis of phosphatidylcholine (PtdCho), which is the most abundant phospholipid in eukaryotic cell membranes and essential for membrane biogenesis. oup.comnih.gov
Crucially, the study demonstrated that when this compound was applied specifically to the distal axons, but not the cell bodies, it resulted in the inhibition of axonal elongation. asm.orgmdpi.comoup.com This finding provided strong evidence for the hypothesis that the local synthesis of phosphatidylcholine within the axon itself, independent of synthesis in the cell body, is a requirement for normal axonal growth. oup.com The inhibitory effect on axon growth was determined not to be mediated through a decrease in protein kinase C activity. mdpi.comoup.com Furthermore, the mechanism of phosphatidylcholine synthesis inhibition was found to be independent of any direct effect on the enzyme CTP:phosphocholine (B91661) cytidylyltransferase. oup.com
Table 2: Effects of this compound on Rat Sympathetic Neurons in Cell Culture
| Parameter | Experimental Condition | Observed Effect | Reference |
| Choline Uptake | Neurons exposed to this compound. | Decreased uptake of choline into neurons. | oup.com |
| Phosphatidylcholine (PtdCho) Synthesis | Neurons exposed to this compound. | Inhibition of PtdCho biosynthesis. | mdpi.comoup.com |
| Axonal Elongation | Distal axons exposed to this compound. | Inhibition of axonal elongation. | asm.orgmdpi.comoup.com |
Blood-Brain Barrier Permeability Studies in in vitro and in vivo Models
The ability of this compound and its analogs to cross the blood-brain barrier (BBB) has been investigated using advanced in vitro models. The BBB is a highly selective barrier that protects the central nervous system, and understanding a compound's ability to permeate it is crucial. karger.comdrugbank.com
In one study, the permeability of an this compound analog, 18-(p-iodophenyl)this compound (CLR1404), was assessed using an in vitro BBB model derived from human induced pluripotent stem cells (iPSCs). This model mimics key properties of the human BBB, including the presence of tight junctions and active efflux transporters.
The results showed that the this compound analog had an intermediate permeability across the BBB model. Its permeability was significantly lower than that of diazepam, a compound known for high BBB penetration, but was two- to four-fold higher than that of sucrose, a molecule used as a marker for low or impaired barrier permeability. The study suggested that the passage of these analogs across the BBB is not governed by simple diffusion alone but also involves complex active cellular processes mediated by efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).
Table 3: Blood-Brain Barrier Permeability of an this compound Analog in an In Vitro Human iPSC-Derived Model
| Compound | Type | Permeability Coefficient (Pₑ) (×10⁻⁵ cm/min) | Reference |
| CLR1404 | This compound Analog | 35 ± 5.7 | |
| Diazepam | High Permeability Control | 170 ± 29 | |
| Sucrose | Low Permeability Control | 13 ± 2.5 |
Biophysical and Biochemical Characterization of Octadecylphosphocholine Interactions
Membrane Interaction Studies using Model Systems
Model membrane systems, such as Langmuir monolayers and liposomes, are invaluable tools for characterizing the interactions of amphiphilic molecules like OcPC with cell membranes.
Langmuir monolayer studies provide detailed insights into the interactions of OcPC at the air-water interface, which serves as a model for the outer leaflet of a cell membrane. By measuring the surface pressure (π) as a function of the mean molecular area (A), π-A isotherms are generated, which reveal information about the packing and stability of the monolayer.
Studies have compared the interactions of OcPC with other alkylphosphocholines (APCs), such as hexadecylphosphocholine (HePC) and erucylphosphocholine (B233180) (ErPC). nih.gov Analysis of the π-A isotherms allows for the calculation of the excess Gibbs free energy of mixing (ΔGexc), a quantitative measure of the deviation from ideal mixing behavior. Negative values of ΔGexc indicate attractive interactions, while positive values suggest repulsive forces between the components of the mixed monolayer. nih.govresearchgate.net
In mixed monolayers with key membrane lipids, OcPC exhibits distinct interaction profiles. For instance, in mixtures with cholesterol, strong attractive interactions are observed. nih.govresearchgate.net Conversely, when mixed with phosphatidylcholines like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), OcPC generally shows repulsive interactions, as indicated by positive deviations from ideality in ΔGexc values. nih.gov
The following table summarizes key findings from Langmuir monolayer studies of OcPC mixed with various lipids.
| Mixed Monolayer Component | Interaction Type with OcPC | Evidence (ΔGexc) | Reference |
| Cholesterol | Strong Attractive | Negative Deviation | nih.govresearchgate.net |
| DPPC | Weak Repulsive | Positive Deviation | nih.gov |
| POPC | Weak Repulsive | Positive Deviation | nih.gov |
| Sphingomyelin (B164518) (SM) | Unfavorable/Repulsive | Positive Deviation | tandfonline.com |
| Ganglioside GM1 | Strong Attractive | Negative Deviation | tandfonline.com |
The specific interactions of OcPC with various membrane lipids have been systematically investigated to understand its behavior within a complex lipid environment.
Cholesterol: OcPC demonstrates strong attractive interactions with cholesterol in monolayer models. nih.govresearchgate.net It has been shown that OcPC, similar to HePC, can form surface complexes with cholesterol, often with a defined 1:1 stoichiometry. researchgate.net This strong interaction suggests that cholesterol may play a significant role in the transport and incorporation of OcPC into biological membranes. nih.gov
Phosphatidylcholines: In contrast to its interaction with cholesterol, OcPC exhibits weak and generally repulsive interactions with both saturated (DPPC) and unsaturated (POPC) phosphatidylcholines. nih.gov This suggests a tendency for phase separation between OcPC and these major membrane phospholipids (B1166683). nih.govresearchgate.net The extent of these interactions appears to be similar regardless of the degree of saturation of the phospholipid acyl chains. nih.gov
Sphingolipids: Studies on the interaction of OcPC with sphingolipids have revealed a strong affinity for ganglioside GM1, while interactions with sphingomyelin (SM) were found to be unfavorable. tandfonline.comnih.gov This suggests that gangliosides, which are often overexpressed in tumor cells, could be a potential molecular target for OcPC, attracting it to these cells. tandfonline.com
Gangliosides: The strong attractive interactions between OcPC and ganglioside GM1 are a notable finding. tandfonline.comnih.gov These interactions are thought to be a key factor in the selective accumulation of APCs in cancer cell membranes. tandfonline.com
Liposomes and vesicles are closed spherical structures composed of one or more lipid bilayers, serving as excellent models for cell membranes. While the structure of OcPC is similar to lysolecithins, it is possible to form liposomes under specific conditions, typically requiring the addition of cholesterol and a charged component. researchgate.net
The incorporation of OcPC into liposomes has been shown to modulate its biological activity. For example, the hemolytic activity of OcPC is significantly reduced when it is formulated into liposomes. nih.gov Liposomal formulations of ether lipids, including OcPC, have demonstrated enhanced cytotoxic activity against leukemic cells when combined with other chemotherapeutic agents. nih.gov
Liposome (B1194612) co-pelleting assays and flotation assays are common methods to study the binding of proteins and other molecules to lipid vesicles. researchgate.netdrugbank.com These assays can be used to assess the interaction of OcPC-containing liposomes with various biological components. For instance, studies have examined the uptake of phospholipid vesicles by cells, revealing that the charge of the liposome surface significantly influences this interaction. nih.gov
Interaction with Specific Membrane Lipids (e.g., Cholesterol, Phosphatidylcholines, Sphingolipids, Gangliosides)
Protein-Octadecylphosphocholine Interaction Analysis
The interaction of OcPC with proteins is a crucial aspect of its biological activity. One of the well-documented interactions is with phospholipase A2.
Physicochemical studies have demonstrated that porcine pancreatic phospholipase A2 interacts with micelles of OcPC to form a specific and stable complex. nih.gov This interaction has been characterized using techniques such as UV absorption difference spectroscopy, ultracentrifugation, and light scattering. nih.gov These studies have revealed that the lipid-protein complex consists of approximately 100 lipid molecules and 2 enzyme molecules. nih.gov The formation of this complex involves a significant structural change, as the number of lipid molecules in the free micelle (around 200) is halved upon binding to the phospholipase. nih.gov
The table below summarizes the stoichiometry of the OcPC-phospholipase A2 complex.
| Component | Number of Molecules in the Complex | Reference |
| Octadecylphosphocholine | ~100 | nih.gov |
| Porcine Pancreatic Phospholipase A2 | 2 | nih.gov |
Self-Assembly Properties and Supramolecular Structure Formation (e.g., Micelles, Liposomes)
As an amphiphilic molecule, OcPC possesses the ability to self-assemble in aqueous solutions to form supramolecular structures such as micelles and can be incorporated into liposomes. researchgate.netwikipedia.org This self-assembly is a spontaneous process driven by the minimization of unfavorable interactions between the hydrophobic alkyl chain and water. diva-portal.org
Above a certain concentration, known as the critical micelle concentration (CMC), OcPC monomers aggregate to form micelles. wikipedia.org The CMC is a key characteristic of a surfactant and can be determined by measuring changes in physical properties such as surface tension as a function of concentration. kruss-scientific.com For n-octadecylphosphocholine, the CMC has been reported to be approximately 1-2 µM. acs.org
The formation of micelles is significant as these structures can solubilize hydrophobic molecules and interact with proteins and membranes. frontiersin.org As mentioned previously, OcPC micelles are known to interact with phospholipase A2. nih.gov Furthermore, while OcPC can form its own micelles, it can also be incorporated into the lipid bilayer of liposomes, often in combination with other lipids like cholesterol, to form stable vesicular structures. researchgate.net The ability to form these various self-assembled structures is fundamental to the biological and pharmacological properties of OcPC.
Advanced Analytical and Characterization Methodologies in Octadecylphosphocholine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation and quantification of octadecylphosphocholine from complex mixtures. encyclopedia.pub The choice of chromatographic method depends on the specific analytical goal, whether it is for purification, quantification, or analysis of related substances.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. encyclopedia.pubdrawellanalytical.com While this compound itself is not sufficiently volatile for direct GC analysis, the technique can be employed for the analysis of its constituent parts after derivatization. For instance, the fatty acid chains can be analyzed as their more volatile methyl esters.
GC is particularly useful in the analysis of organophosphates, a class of compounds related to this compound. drawellanalytical.com The separation in GC is achieved using capillary columns coated with stationary phases like polyethylene (B3416737) glycol. drawellanalytical.com The choice of detector is critical, with flame ionization detectors (FID) and mass spectrometers (MS) being common choices. encyclopedia.pub GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. mdpi.comresearchgate.net
Gel Permeation Chromatography
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or molecular weight. rsc.org This technique is particularly useful for studying the aggregation behavior of phospholipids (B1166683), such as the formation of micelles or liposomes. rsc.orgnih.gov By passing a sample through a column packed with porous gel beads, larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer retention time.
GPC has been used to study the interaction of compounds with phosphatidylcholine vesicles, where it was observed that the incorporation of certain molecules did not significantly affect the vesicle sizes. nih.gov In another application, GPC coupled with inductively coupled plasma high-resolution mass spectrometry (GPC-ICP-HRMS) was used to obtain a size distribution fingerprint of phosphorus-containing species in various samples. rsc.org This study revealed the presence of both low-molecular-weight species, like phospholipids, and high-molecular-weight species, suggesting the formation of micelles or liposomes. rsc.org
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound and for studying its interactions with other molecules. cwejournal.orgroutledge.com These methods provide information on the connectivity of atoms, the three-dimensional arrangement of the molecule, and changes in its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. cwejournal.orgorganicchemistrydata.org Both ¹H and ¹³C NMR are routinely used to characterize this compound.
¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. libretexts.org For a typical phosphocholine (B91661), distinct signals can be observed for the protons of the choline (B1196258) headgroup, the glycerol (B35011) backbone, and the long alkyl chain.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing direct insight into the carbon skeleton. bhu.ac.inresearchgate.net
³¹P NMR: Phosphorus-31 NMR is particularly valuable for studying phospholipids, as it provides direct information about the chemical environment of the phosphorus atom in the phosphocholine headgroup. cwejournal.orgresearchgate.net
NMR is also a key technique for studying dynamic processes, such as the interconversion of different conformations of a molecule. bhu.ac.in Furthermore, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different atoms, which is crucial for understanding the three-dimensional structure and intermolecular interactions. organicchemistrydata.org
A method for evaluating the enantiomeric purity of 1,2-diacyl-sn-glycero-3-phosphocholine-based lipids has been developed using ¹H NMR analysis after derivatization with a chiral boronic acid. mdpi.com The choline methyl resonances of the resulting diastereomers appear at distinct chemical shifts, allowing for direct determination of the enantiomeric purity. mdpi.com
Table 2: Typical NMR Chemical Shifts for Phosphocholine Moieties
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | N⁺(CH₃)₃ (Choline headgroup) | ~3.2 ppm |
| ¹H | -CH₂-N⁺- (Choline headgroup) | ~3.6 ppm |
| ¹H | -CH₂-O-P- (Glycerol backbone) | ~4.1 ppm |
| ¹³C | N⁺(CH₃)₃ (Choline headgroup) | ~54 ppm |
| ¹³C | -CH₂-N⁺- (Choline headgroup) | ~66 ppm |
| ¹³C | -CH₂-O-P- (Glycerol backbone) | ~60 ppm |
| ³¹P | Phosphate (B84403) group | ~0 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS and LC-MS/MS)
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. msu.edusterlingpharmasolutions.com
For this compound, MS can confirm its molecular weight and structural integrity. evitachem.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the separation, identification, and quantification of phospholipids in complex mixtures. lcms.czamericanpharmaceuticalreview.comlabinsights.nl
Tandem Mass Spectrometry (MS/MS) provides even more detailed structural information. nih.gov In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This allows for the identification of specific structural motifs within the molecule. For example, in the analysis of phosphatidylcholines, precursor ion scans for the phosphocholine headgroup fragment at m/z +184 are commonly used for identification. nih.gov
LC-MS/MS methods have been developed for the quantitative analysis of various phosphocholine compounds in biological matrices. nih.govnih.gov These methods often utilize multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov For instance, a liquid chromatography-quadrupole/time-of-flight mass spectrometry (LC-QToF-MS) method was developed for the analysis of various drugs in wastewater, demonstrating the power of this technique for both quantification of targeted analytes and screening for untargeted compounds. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful non-invasive technique for investigating the molecular vibrations and conformations of lipids like this compound. mdpi-res.combruker.com By analyzing the absorption of infrared radiation at specific frequencies, detailed information about the structure of the molecule's functional groups, including the phosphocholine headgroup and the octadecyl hydrocarbon tail, can be obtained. uni-leipzig.deresearchgate.net Fourier Transform Infrared (FT-IR) spectroscopy, a common variant of the technique, is particularly useful for studying the hydration state and phase behavior of lipid assemblies. researchgate.netirb.hrinstitut-curie.org
Research findings from FT-IR studies on phosphocholine-containing lipids reveal characteristic absorption bands that serve as markers for molecular structure and environment. uni-leipzig.deresearchgate.net The antisymmetric stretching vibration of the phosphate group (PO₂⁻) is highly sensitive to hydration, shifting to lower wavenumbers as water molecules interact with the headgroup. researchgate.net Concurrently, changes in the stretching vibrations of the C-H bonds in the alkyl chain provide information about the conformational order and packing of the hydrocarbon tails. uni-leipzig.de Analysis of these spectral features allows researchers to monitor phase transitions and the influence of environmental factors on the molecular organization of this compound aggregates. irb.hrinstitut-curie.org
Table 1: Characteristic FT-IR Absorption Bands for Phosphocholine Lipids
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Information | References |
|---|---|---|---|
| ~3030 | ν(CH₃) | N-methyl groups in the choline headgroup | uni-leipzig.de |
| ~2920 | νₐₛ(CH₂) | Asymmetric stretching of methylene (B1212753) groups in the alkyl chain; sensitive to conformational order (packing) | uni-leipzig.de |
| ~2850 | νₛ(CH₂) | Symmetric stretching of methylene groups in the alkyl chain; sensitive to conformational order (packing) | uni-leipzig.de |
| ~1735 | ν(C=O) | Ester carbonyl stretching (in diacyl-glycerophosphocholines, used for comparison) | researchgate.net |
| ~1470 | δ(CH₂) | Methylene scissoring mode in the alkyl chain | acs.org |
| ~1220-1255 | νₐₛ(PO₂⁻) | Antisymmetric stretching of the phosphate group; sensitive to hydration and hydrogen bonding | researchgate.net |
This table is representative of phosphocholine lipids and is applicable for the analysis of this compound. The exact peak positions can vary based on sample conditions such as hydration, temperature, and aggregation state.
Microscopic Techniques for Cellular and Supramolecular Analysis
Microscopic techniques are indispensable for the direct visualization of the supramolecular structures formed by this compound, such as micelles and vesicles, and for analyzing their interactions with cellular components.
Electron Microscopy
Electron Microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers unparalleled high-resolution imaging of nanoscale structures. nanoscience.comresearchgate.nettechnologynetworks.com TEM provides detailed internal views of vesicles and other aggregates by transmitting electrons through ultra-thin sections of the sample. univr.itmdpi.com This allows for the characterization of lamellarity (the number of lipid bilayers) and the morphology of this compound vesicles. Cryo-electron microscopy (cryo-EM) is a specialized form of TEM where samples are flash-frozen in their native, hydrated state, preserving their structure and allowing for the visualization of dynamic processes like vesicle fusion. institut-curie.orgexosome-rna.com
Table 2: Comparison of Electron Microscopy Techniques for this compound Analysis
| Technique | Principle | Information Obtained | Typical Resolution | Sample Preparation | References |
|---|---|---|---|---|---|
| Transmission Electron Microscopy (TEM) | Electrons are transmitted through an ultra-thin sample. | Internal structure, morphology, lamellarity of vesicles. | <1 nm | Negative staining, cryo-fixation, thin sectioning. | univr.itmdpi.comnih.gov |
| Scanning Electron Microscopy (SEM) | A focused electron beam scans the sample surface. | Surface topography, size, and shape of aggregates. | 1-10 nm | Coating with a conductive material (e.g., gold). | researchgate.netresearchgate.net |
| Cryo-Electron Microscopy (Cryo-EM) | TEM of a sample flash-frozen in its hydrated state. | High-resolution 3D structure of vesicles and proteins in their native state. | Near-atomic (<0.5 nm) | Vitreous ice embedding. | institut-curie.orgexosome-rna.com |
Atomic Force Microscopy
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale, often under physiological conditions. nih.govbiorxiv.orgresearchgate.net In the study of this compound, AFM is used to visualize the structure of monolayers and supported lipid bilayers on flat substrates like mica. nih.govnih.gov It can resolve the packing of individual lipid molecules, identify phase-separated domains, and measure the thickness of bilayers with sub-nanometer precision. nih.govpnas.org
Beyond topographical imaging, AFM can operate in a force spectroscopy mode to probe the nanomechanical properties of lipid assemblies. exosome-rna.comnih.gov By measuring the force required to indent or puncture the bilayer with the AFM tip, properties such as membrane elasticity (bending modulus) and adhesion forces can be quantified. pnas.orgnih.gov These measurements provide insights into how the single-chain nature of this compound influences the stability and mechanical resilience of the membranes it forms. Time-lapse AFM can also be used to monitor dynamic processes, such as the formation of a bilayer from vesicle fusion or the interaction of proteins with the membrane surface. nih.gov
Biophysical Techniques for Membrane Properties and Aggregation
Biophysical techniques are crucial for quantifying the collective properties of this compound assemblies, such as their thermal behavior and size distribution in solution.
Differential Scanning Calorimetry
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal transitions of materials. researchgate.netucm.ess4science.at For lipids like this compound, DSC is employed to measure the heat absorbed or released during phase transitions, primarily the transition from a more ordered gel state to a more fluid liquid-crystalline state (main transition, Tm). nanoscience.comresearchgate.net The DSC thermogram, a plot of heat flow versus temperature, provides key thermodynamic parameters: the transition temperature (Tm) and the enthalpy of the transition (ΔH). ucm.esnumberanalytics.com
The values of Tm and ΔH are sensitive to the length and saturation of the hydrocarbon chain, as well as the nature of the headgroup. By analyzing the DSC thermograms of this compound, researchers can understand its membrane fluidity and stability. researchgate.net The width of the transition peak also provides information on the cooperativity of the melting process. Broad transitions suggest lower cooperativity in the molecular packing. This technique is invaluable for studying how factors like the presence of other molecules (e.g., cholesterol) affect the phase behavior of this compound membranes. researchgate.net
Table 3: Typical Thermodynamic Parameters Obtainable from DSC for Phospholipids
| Parameter | Description | Significance for this compound | References |
|---|---|---|---|
| Transition Temperature (Tₘ) | The temperature at which the main gel-to-liquid crystalline phase transition occurs. | Indicates the fluidity of the membrane at a given temperature. Influenced by the C18 alkyl chain. | researchgate.nethoriba.com |
| Transition Enthalpy (ΔH) | The amount of heat absorbed during the phase transition. | Reflects the energy required to disrupt the ordered packing of the alkyl chains; related to chain-chain interactions. | ucm.esnumberanalytics.com |
| Peak Width (ΔT₁/₂) | The width of the transition peak at half-height. | Indicates the cooperativity of the phase transition. Broader peaks imply less cooperative transitions. | irb.hr |
Dynamic Light Scattering
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. nih.govresearchgate.net It is widely used to characterize the size of this compound aggregates, such as micelles and vesicles, in aqueous solutions. researchgate.netuni-hamburg.de The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net
Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rₕ) of the particles. DLS can provide the average particle size, the polydispersity index (PDI)—a measure of the width of the size distribution—and can sometimes resolve multimodal distributions, for instance, distinguishing between micelles and larger vesicular structures. mdpi.comuni-hamburg.de
Table 4: Information Derived from DLS Analysis of this compound Aggregates
| Parameter | Description | Relevance to this compound Research | References |
|---|---|---|---|
| Hydrodynamic Radius (Rₕ) or Diameter (Dₕ) | The radius or diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | Provides the average size of micelles or vesicles in solution. | univr.it |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. Values < 0.1 indicate a monodisperse sample. | Indicates the uniformity of the aggregate population (e.g., whether micelles are of a consistent size). | univr.itmdpi.com |
| Size Distribution | A plot showing the relative intensity or volume of particles at different sizes. | Can reveal the presence of multiple populations of aggregates (e.g., a mix of small micelles and larger vesicles). | uni-hamburg.de |
Computational Modeling and Molecular Dynamics Simulations of Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of this compound (ODPC) at an atomic level. These methods provide unparalleled insight into the dynamic behavior of ODPC within complex biological environments, such as cell membranes, and its interactions with various molecules. By simulating the movements and interactions of atoms and molecules over time, researchers can elucidate mechanisms, energies, and structural changes that are often difficult to capture through experimental techniques alone. embo.orgmdpi.com
Molecular dynamics simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the trajectory of molecules in time and space. embo.org This approach is particularly powerful for studying amphipathic molecules like ODPC, whose behavior is governed by intricate non-covalent interactions within aqueous and lipid environments. bibliotekanauki.pl Both all-atom (AA) and coarse-grained (CG) models are employed. All-atom simulations provide a high level of chemical detail, while coarse-grained models, like the Martini force field, group atoms into larger beads, enabling the simulation of larger systems over longer timescales. embo.orgmdpi.com
Detailed research findings from simulations on phosphatidylcholine (PC) lipids, a class to which ODPC belongs, reveal significant insights into their interactive properties. These simulations are crucial for understanding how ODPC integrates into and modulates lipid bilayers, interacts with membrane-associated proteins, and responds to the presence of other molecules like cholesterol.
Key parameters derived from these simulations offer a quantitative description of the lipid bilayer's structure and dynamics. These parameters are fundamental to characterizing the effect of ODPC's incorporation or its interaction with other molecular species.
Table 1: Key Parameters Obtained from Molecular Dynamics Simulations of Lipid Bilayers
| Parameter | Description | Significance in ODPC Research |
| Area per Lipid | The average surface area occupied by a single lipid molecule in the plane of the bilayer. | Indicates the packing density of lipids. Changes can signify alterations in membrane fluidity and phase behavior due to ODPC's presence or its interaction with drugs or proteins. mdpi.comnih.gov |
| Bilayer Thickness | The distance between the average positions of the phosphate groups or headgroups in the two opposing leaflets of the bilayer. | Reflects the ordering and extension of the lipid acyl chains. The long octadecyl chain of ODPC would be expected to influence this parameter significantly. |
| Deuterium Order Parameter (SCD) | A measure of the orientational order of the carbon-hydrogen bonds along the lipid acyl chains. A value of -0.5 indicates perfect alignment with the bilayer normal, while 0 indicates isotropic motion. | Provides detailed information on the fluidity and conformational freedom of ODPC's octadecyl tail. Interactions with other molecules, like cholesterol, are known to increase this order. nih.govbrieflands.com |
| Electron Density Profile | The distribution of electron density along the axis perpendicular to the bilayer surface (the z-axis). | Helps to locate the precise position of different molecular groups (headgroups, tails, water, interacting molecules) relative to the center of the membrane. brieflands.com |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Used to analyze the specific interactions and structuring of molecules, such as water or ions, around the phosphocholine headgroup of ODPC. |
| Hydrogen Bond Analysis | The quantification of hydrogen bonds formed between molecules within the simulation, such as between ODPC and water, or ODPC and a protein. | Crucial for understanding the stability of interactions, particularly at the membrane-water interface where the polar headgroup resides. brieflands.com |
Research using MD simulations on analogous phosphatidylcholine lipids has provided a framework for understanding ODPC's behavior. For instance, simulations of dipalmitoylphosphatidylcholine (DPPC) bilayers with cholesterol have shown that increasing cholesterol concentration leads to a significant ordering of the lipid chains, a reduction in the surface area per lipid, and decreased lateral diffusion. nih.gov This "condensing effect" is a critical aspect of membrane physics that can be precisely modeled for ODPC-containing bilayers.
Furthermore, computational studies are vital for exploring the interaction of lipids with proteins. MD simulations can model how the presence of ODPC in a membrane affects the conformational dynamics of an embedded protein or, conversely, how a protein influences the local organization of ODPC molecules. embo.org These simulations can reveal specific lipid binding sites on proteins and elucidate the role of lipid-protein interactions in cellular signaling and function. nih.govnih.gov The density profiles generated from these simulations can precisely map the position of an interacting molecule, such as the biosurfactant surfactin, relative to the lipid headgroups and tails, indicating whether the interaction is superficial or involves deeper penetration into the hydrophobic core. brieflands.com
Structure Activity Relationship Sar Studies and Rational Design of Octadecylphosphocholine Analogs
Influence of Alkyl Chain Length on Biological Activity
The length of the hydrophobic alkyl chain is a critical determinant of the biological activity of alkylphosphocholine (APC) analogs. researchgate.netwisc.edunih.gov Research has consistently shown that an optimal chain length is necessary for potent antitumor and antiparasitic effects.
Studies have demonstrated that the inhibitory properties of these analogs on phosphatidylcholine biosynthesis are dependent on the alkyl side chain length. The general trend observed is an increase in activity with increasing chain length up to a certain point, after which the activity decreases. For example, the order of inhibitory potency was found to be dodecylphosphocholine (B1670865) < tetradecylphosphocholine (B1204420) < hexadecylphosphocholine < heptadecylphosphocholine < octadecylphosphocholine > eicosadecylphosphocholine. nih.gov
In the context of tumor targeting and retention, the alkyl chain length plays a pivotal role. researchgate.netwisc.edunih.gov Analogs with shorter chains, such as those with seven carbon atoms (C7), exhibit increased hydrophilicity, leading to decreased tumor targeting and rapid clearance from the body. researchgate.netnih.gov Conversely, increasing the alkyl chain length to 15 (C15) or 18 (C18) carbons results in a longer plasma half-life, delayed clearance, and enhanced uptake and retention in tumors. researchgate.netwisc.edunih.govnih.gov Specifically, the C18 analog, this compound, was identified as an optimal candidate in these studies. nih.gov SAR studies have established that the alkyl chain must contain more than 11 methylene (B1212753) groups for significant tumor avidity. researchgate.netwisc.edunih.govmdpi.com
However, the optimal alkyl chain length can be pathogen-specific in the context of antiparasitic activity. For instance, against Leishmania donovani, an analog with a 12-carbon alkyl chain (APC12) was found to be more effective than miltefosine (B1683995) (hexadecylphosphocholine, C16). mdpi.comnih.gov In contrast, against the parasitic protist Acanthamoeba, the C16 analog was the most active. mdpi.com For antifungal activity against Candida albicans, analogs with a hexadecyl (C16) or octadecyl (C18) alkyl chain demonstrated the best activity, with a further increase to 20 carbons leading to a drop in efficacy. sci-hub.se
Table 1: Influence of Alkyl Chain Length on Biological Activity of Alkylphosphocholine Analogs
| Alkyl Chain Length | Biological Effect | Research Finding |
|---|---|---|
| C7 | Decreased tumor accumulation and rapid clearance. researchgate.netwisc.edunih.govnih.gov | Low hydrophobicity leads to poor tumor targeting. researchgate.netnih.gov |
| C12 | Effective against Leishmania donovani. mdpi.comnih.gov | Shows pathogen-specific antiparasitic activity. mdpi.com |
| C15 | Delayed plasma clearance and enhanced tumor uptake. researchgate.netwisc.edunih.gov | Increased hydrophobicity improves tumor retention. researchgate.net |
| C16 (Hexadecyl) | Most active against Acanthamoeba and Candida albicans. mdpi.comsci-hub.se | Optimal for certain antiparasitic and antifungal activities. mdpi.comsci-hub.se |
| C18 (Octadecyl) | Enhanced tumor uptake and retention; optimal for tumor imaging. researchgate.netwisc.edunih.govnih.govnih.gov | Identified as the best-performing analog for tumor avidity. researchgate.netnih.gov |
| C20 (Eicosadecyl) | Decreased inhibitory activity on phosphatidylcholine biosynthesis and reduced antifungal activity. nih.govsci-hub.se | Exceeding the optimal chain length leads to a decline in activity. sci-hub.se |
| >C11 | Necessary for tumor avidity. researchgate.netwisc.edunih.govmdpi.com | A minimum hydrophobic chain length is required for effective tumor targeting. researchgate.net |
Impact of Head Group Modifications on Cellular and Biological Effects
The polar head group of this compound is another crucial element influencing its biological activity. Modifications to the phosphocholine (B91661) moiety have been shown to significantly alter the cellular and biological effects of these analogs.
The quaternary nitrogen atom within the choline (B1196258) head group is particularly important for tumor uptake and retention. mdpi.com Studies involving the substitution of the trimethylammonio group have provided valuable insights. For example, replacing the trimethylammonio group with a hydrogen atom or a tertiary butyl group resulted in analogs that failed to show any tumor uptake and instead localized primarily in the liver. mdpi.com This suggests that the positive charge on the nitrogen is critical for tumor avidity.
Furthermore, substitution of the choline portion of the molecule with ethanol, ethanolamine, or 3,3-dimethyl-1-butanol (B44104) has been shown to reduce tumor uptake. researchgate.netnih.gov An analog with a phosphoethanolamine head group displayed only very slight accumulation in tumors compared to its phosphocholine counterpart. mdpi.com While both phosphocholine and phosphoethanolamine head groups can be found in cell membranes, the larger size and different hydration properties of the phosphocholine head group appear to be more favorable for tumor targeting. mdpi.comnih.gov The inhibition of phosphatidylcholine biosynthesis is also highly dependent on the polar head group, with hexadecylphosphocholine being significantly more potent than its hexadecylphosphoethanolamine (B8537287) or hexadecylphosphoserine counterparts. nih.gov
In the context of antiparasitic activity against Leishmania donovani, in vivo studies indicated that analogs with a phosphocholine head group were active, whereas those with a phosphoethanolamine head group were not. csic.es For antifungal activity, extensive modifications to the choline moiety, including N-substitution and changes to the C2 unit, have been explored. nih.gov These studies suggest that an intact head group, or at least the presence of two small N-methyl groups, is important for antifungal efficacy. nih.gov
Table 2: Impact of Head Group Modifications on Biological Effects of Alkylphosphocholine Analogs
| Head Group Modification | Effect on Biological Activity | Key Finding |
|---|---|---|
| Substitution of trimethylammonio group with hydrogen or tertiary butyl | Loss of tumor uptake. mdpi.com | A positively charged quaternary nitrogen is essential for tumor avidity. mdpi.com |
| Replacement of choline with ethanol, ethanolamine, or 3,3-dimethyl-1-butanol | Reduced tumor uptake. researchgate.netnih.gov | The specific structure of the choline head group is important for tumor targeting. researchgate.net |
| Phosphoethanolamine head group | Very slight tumor accumulation compared to phosphocholine. mdpi.com | The phosphocholine head group is superior for tumor retention. mdpi.com |
| Hexadecylphosphoethanolamine or hexadecylphosphoserine | Significantly lower inhibition of phosphatidylcholine biosynthesis compared to hexadecylphosphocholine. nih.gov | The phosphocholine head group is most effective for this specific biological activity. nih.gov |
| Phosphoethanolamine head group in Leishmania treatment | Inactive in vivo. csic.es | The phosphocholine head group is necessary for in vivo antiparasitic activity. csic.es |
| Modifications to the N-substitution and C2 unit of the choline moiety | Varied antifungal activity. nih.gov | An intact head group with at least two N-methyl groups is beneficial for antifungal effects. nih.gov |
Role of Specific Functional Moieties (e.g., Halogens, Phenyl Ring Position) on Target Interaction and Activity
In the development of radioiodinated analogs for tumor imaging, the position of the iodine atom on a terminal phenyl ring was investigated. researchgate.netmdpi.com Structure-activity relationship studies revealed that there appears to be no specificity for the position of the iodine on the phenyl ring, with both meta- and para-iodinated analogs showing similar tumor avidity. researchgate.netmdpi.com This flexibility allows for the synthesis of various radioiodinated derivatives without compromising their tumor-targeting ability. The addition of a p-iodophenyl group at the terminus of the octadecyl chain led to the development of 18-(p-iodophenyl)this compound (CLR1404), which was identified as a superior tumor-imaging agent. researchgate.netnih.gov
The introduction of bulky functional moieties can impact the binding of these analogs to serum proteins like human serum albumin (HSA), which in turn affects their pharmacokinetics. nih.gov For example, the addition of a near-infrared fluorescence moiety was found to alter the docking orientations of the analog within the fatty acid binding sites of HSA. nih.gov As the size of these "diapeutic" (diagnostic and therapeutic) moieties increases, there is a corresponding increase in their partitioning to the lipoprotein fraction of the blood. nih.govresearchgate.net
Furthermore, the incorporation of other functional groups has been explored to modulate the biological activity of these compounds. For instance, creating conjugates of alkylphosphocholines with gefitinib, an EGFR tyrosine kinase inhibitor, has been investigated as a strategy to develop multitargeted anticancer agents. nih.gov The length of the linker connecting the two moieties was found to be crucial, with longer linkers resulting in more potent antiproliferative effects and inhibition of Akt phosphorylation, while maintaining EGFR inhibitory activity. nih.gov
Stereochemical Effects on Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound analogs. numberanalytics.com While some studies have shown a lack of stereospecificity, others have highlighted its importance.
In early studies with glycerol-derived phospholipid ether analogs, the stereochemistry at the sn-2 position of the glycerol (B35011) backbone did not appear to affect tumor uptake and retention. researchgate.netwisc.edunih.govmdpi.com Both R- and S-enantiomers demonstrated similar levels of accumulation in tumors. mdpi.com
However, for other analogs, stereochemistry plays a more significant role. In a study of 2-hydroxy- and 2-O-acetyl-octadecylphosphocholines, the S-configured analogs showed considerably higher cytotoxic activity against tumor cells than their R-(natural)-configured counterparts. iiarjournals.org Interestingly, only the R-configured analogs caused significant changes in the phospholipid composition of the tumor cells, leading to an increase in R-O-acyl and a decrease in phosphatidylcholine. iiarjournals.org This suggests that the different stereoisomers may have distinct mechanisms of action.
The recognition of these analogs by enzymes can also be stereoselective. For example, while the stereochemistry of the glycerol backbone was found to be irrelevant for recognition by the enzyme autotaxin, other structural features were critical. nih.gov The understanding of these stereochemical effects is crucial for the design of more specific and effective therapeutic agents. numberanalytics.comnih.gov
Rational Design Principles for Novel this compound Derivatives
The wealth of data from SAR studies has established a set of rational design principles for the development of novel this compound derivatives with tailored properties for cancer imaging and therapy. nih.govsci-hub.se
A key principle is that the glycerol backbone, a feature of naturally occurring phospholipid ethers, is not essential for tumor avidity. researchgate.netwisc.edunih.govmdpi.com The hydrophobic portion of the molecule can be simplified to a long alkyl chain, which must contain more than 11 methylene groups for effective tumor targeting. researchgate.netwisc.edunih.govmdpi.com The C18 chain of this compound has been identified as optimal for enhancing plasma half-life and tumor uptake. nih.gov
The polar head group is another critical component. The presence of a phosphocholine moiety with a quaternary nitrogen atom is crucial for tumor retention. mdpi.com Modifications that remove the positive charge or significantly alter the structure of the head group, such as replacing choline with ethanolamine, lead to reduced tumor uptake. researchgate.netnih.govmdpi.com
For the development of "diapeutic" agents, which combine diagnostic and therapeutic functions, the this compound scaffold has proven to be a versatile platform. researchgate.netresearchgate.netresearchgate.netresearchgate.net Different functional moieties, including radioisotopes (like ¹²⁴I for PET imaging and ¹³¹I for therapy) and fluorescent dyes, can be attached, often via a terminal phenyl group, without abolishing the tumor-targeting properties of the core molecule. researchgate.netnih.govnih.gov The position of iodine on the phenyl ring does not significantly impact tumor uptake, providing synthetic flexibility. researchgate.netmdpi.com
Furthermore, the concept of creating hybrid molecules by conjugating alkylphosphocholines with other anticancer agents, such as gefitinib, represents a promising design strategy. nih.gov In this approach, the linker length between the two pharmacophores is a critical parameter that must be optimized to achieve the desired multi-targeted activity. nih.gov These design principles, derived from extensive SAR studies, continue to guide the development of the next generation of this compound-based anticancer agents.
Emerging Research Paradigms and Future Academic Directions for Octadecylphosphocholine
Development as a Research Tool for Membrane Biology and Lipid Signaling
Octadecylphosphocholine and its analogs are emerging as powerful chemical tools for dissecting the complex processes of membrane biology and lipid signaling. nih.govnih.gov Due to their structural similarity to naturally occurring phospholipids (B1166683), these synthetic molecules can be employed to probe and manipulate lipid-dependent pathways with high specificity. nih.gov Their unique properties allow researchers to investigate the spatial and temporal dynamics of lipids within cellular membranes, a task that is challenging with traditional biochemical methods. nih.govnih.gov
One key application is in the study of lipid metabolism and transport. By introducing tagged or modified versions of this compound into living cells, scientists can track their movement and transformation, providing insights into lipid flux and the formation of distinct lipid domains. nih.govchimia.ch These tools can help unravel how lipid composition is maintained and how it changes in response to cellular signals or in disease states. nih.gov For instance, they can be used to study the role of lipid-metabolizing enzymes and to identify their substrates and products within the cellular context. nih.gov
Furthermore, these synthetic lipids are invaluable for investigating lipid-protein interactions. By incorporating photo-cross-linking groups or other reactive moieties, researchers can capture and identify proteins that bind to specific lipids within a membrane. nih.gov This approach helps to build a comprehensive map of the lipid interactome and to understand how these interactions regulate protein function and downstream signaling cascades. nih.gov The ability to manipulate the concentration of specific lipids using techniques like "caged" lipid derivatives, which can be activated by light, offers precise temporal control over signaling events, allowing for a detailed analysis of cause-and-effect relationships in lipid signaling pathways. nih.govchimia.ch
Applications in Nanotechnology and Materials Science Research
The unique physicochemical properties of this compound have garnered significant interest in the fields of nanotechnology and materials science. kacst.gov.sathesciencein.orgkeaipublishing.com As an amphiphilic molecule with a polar head group and a long hydrophobic tail, it can self-assemble into various nanostructures, making it a versatile building block for advanced materials. kacst.gov.sauio.no
Integration into Drug Delivery Systems as a Research Scaffold (e.g., Liposomes)
This compound is a valuable component in the design of sophisticated drug delivery systems, particularly liposomes. mdpi.comnih.govglobalresearchonline.net Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents, protecting them from degradation and enabling targeted delivery. mdpi.commdpi.com The incorporation of this compound and its derivatives into liposomal formulations can enhance their stability, circulation time, and cellular uptake. globalresearchonline.net
The structure of this compound allows it to be readily integrated into the lipid bilayer of liposomes, where it can influence the physical properties of the membrane, such as fluidity and charge. researchgate.net This can be leveraged to create "stealth" liposomes, which are modified with polymers like polyethylene (B3416737) glycol (PEG) to evade clearance by the immune system, thereby prolonging their circulation in the bloodstream and increasing the likelihood of reaching the target tissue. mdpi.com Furthermore, the phosphocholine (B91661) headgroup can be modified with targeting ligands, such as antibodies or peptides, to facilitate the specific recognition and binding of the liposomes to diseased cells, minimizing off-target effects. nih.gov
Table 1: Applications of this compound in Liposomal Drug Delivery Research
| Application Area | Role of this compound | Research Focus |
| Enhanced Stability | Modifies membrane rigidity and reduces leakage of encapsulated drugs. | Investigating the influence of this compound concentration on liposome (B1194612) stability and drug retention. |
| Prolonged Circulation | Component of "stealth" liposomes, often in conjunction with PEGylation. | Studying the pharmacokinetics and biodistribution of this compound-containing liposomes. globalresearchonline.net |
| Targeted Delivery | Serves as a scaffold for attaching targeting moieties. | Developing tissue- or cell-specific liposomes for diseases like cancer. nih.gov |
| Controlled Release | Can be used in stimuli-responsive liposomes (e.g., pH- or temperature-sensitive). | Designing liposomes that release their payload in response to specific microenvironmental cues. mdpi.com |
Biomedical Imaging Probes for Pre-clinical Research
Derivatives of this compound are being actively developed as probes for preclinical biomedical imaging. nih.govnih.gov By attaching imaging agents, such as radioactive isotopes or fluorescent dyes, to the this compound backbone, researchers can create probes that selectively accumulate in specific tissues or cell types, enabling their visualization using techniques like positron emission tomography (PET) or fluorescence imaging. nih.govwikipedia.orgiaea.orgiaea.org
A notable example is the development of radioiodinated this compound analogs for cancer imaging. nih.govwisc.edu These probes have shown selective uptake and prolonged retention in various tumor models, which is attributed to differences in lipid metabolism and membrane composition between cancer cells and normal cells. nih.govwisc.edu This tumor-avidity makes them promising candidates for non-invasively detecting and monitoring cancer progression in preclinical animal models. nih.gov
Table 2: this compound-Based Probes in Preclinical Imaging
| Imaging Modality | Probe Composition | Target/Application | Key Research Findings |
| PET Imaging | Radioiodinated (e.g., with ¹²⁴I) this compound analogs. nih.gov | Broad-spectrum cancer imaging. nih.gov | Demonstrated prolonged and selective retention in a wide range of tumor models. nih.govwisc.edu |
| Fluorescence Imaging | This compound conjugated to near-infrared (NIR) fluorophores. | Visualizing lipid-rich structures and tracking probe distribution in vivo. | Enables real-time, non-invasive imaging of probe accumulation in preclinical studies. nih.gov |
Exploration of Unexplored Biological Targets and Pathways
While the interaction of this compound with cellular membranes is a primary focus, ongoing research is dedicated to identifying more specific and previously unknown biological targets and signaling pathways. nih.gov It is hypothesized that the selective accumulation and retention of certain this compound analogs in cancer cells are due to their interaction with specific proteins or their inability to be metabolized by certain enzymes that are differentially expressed in tumor tissues. google.com
Research suggests that alkylphosphocholines can interfere with key cellular processes such as phosphatidylcholine biosynthesis and cholesterol transport, leading to disruptions in membrane lipid raft function. nih.govwisc.edu Lipid rafts are specialized membrane microdomains that are crucial for organizing signaling complexes, and their dysregulation can impact cell proliferation and survival pathways. nih.gov The selective accumulation of these compounds in cancer cells points towards potential vulnerabilities in their lipid metabolism that could be exploited for therapeutic purposes. nih.govwisc.edu
Future research will likely focus on using techniques such as photoaffinity labeling and proteomics to pull down and identify the direct binding partners of this compound within the cell. Unraveling these interactions could reveal novel therapeutic targets and provide a deeper understanding of the fundamental differences in lipid biology between normal and diseased cells. nih.gov
Challenges in Academic Synthesis Scalability and Reproducibility
Scaling up the synthesis from milligram to gram quantities, which is often necessary for in vivo studies, presents significant hurdles. Reactions that work well on a small scale may not be directly transferable to a larger scale, requiring extensive optimization of reaction conditions, purification methods, and solvent usage. These challenges can limit the availability of these valuable research tools to the broader scientific community and slow down the pace of discovery.
Furthermore, ensuring the reproducibility of the synthesis across different laboratories is another key challenge. Subtle variations in starting material quality, reaction setup, and purification techniques can lead to inconsistencies in the final product's purity and biological activity. The development of more robust, efficient, and scalable synthetic routes is therefore a critical area of ongoing research to make these powerful molecular probes more accessible for academic and preclinical investigations.
Integration into Multi-Omics Research for Comprehensive Biological Understanding
The integration of this compound-based tools into multi-omics research workflows holds immense potential for achieving a holistic understanding of biological systems. frontlinegenomics.comazolifesciences.com Multi-omics approaches combine data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of cellular processes from the genetic level to metabolic function. nih.govfrontiersin.org
By using this compound probes to perturb specific lipid pathways, researchers can simultaneously measure the downstream effects on gene expression (transcriptomics), protein abundance and post-translational modifications (proteomics), and the broader metabolic profile of the cell (metabolomics). This integrated analysis can help to uncover the complex interplay between different molecular layers and reveal how changes in lipid signaling networks propagate through the entire cellular system. azolifesciences.com
For example, treating cells with an this compound analog and then performing a multi-omics analysis could identify not only the direct protein targets of the compound but also the subsequent changes in gene transcription, protein expression, and metabolic pathways that are affected. nih.gov This approach can help to build detailed models of biological networks and identify key nodes that are critical for disease processes. nih.gov As computational tools for integrating and analyzing large, heterogeneous datasets become more sophisticated, the use of chemical probes like this compound will become increasingly valuable for dissecting biological complexity and identifying novel therapeutic strategies. azolifesciences.comnih.gov
Ethical Considerations in Pre-clinical Animal Research Models
The use of animal models in the pre-clinical evaluation of this compound and other alkylphosphocholines is governed by a stringent set of ethical principles designed to ensure the humane treatment of animals and the scientific validity of the research. annualreports.comnih.gov These ethical frameworks are crucial for justifying the use of animals in experiments and for guiding researchers in their responsibilities. animal-journal.eunih.gov
A cornerstone of ethical animal research is the cost-benefit analysis, which requires a thorough justification for the use of animals. animal-journal.eu Research involving this compound must have well-defined, achievable goals aimed at advancing scientific knowledge, with the potential benefits outweighing the harms inflicted upon the animals. animal-journal.eunih.gov This justification is a fundamental prerequisite before any experimental work commences. animal-journal.eu
Central to the ethical conduct of animal studies are the widely adopted "3Rs" principles: Replacement, Reduction, and Refinement. europa.eueuropa.eu These principles are embedded in national and international legislation and serve as a framework for more humane animal research. swiss3rcc.org
The 3Rs Framework in this compound Research:
| Principle | Description | Application in this compound Research |
| Replacement | Avoiding or replacing the use of animals where non-animal methods are available. europa.eu This can include absolute replacements like computer modeling or relative replacements using organisms with a lower potential for pain perception. europa.euscielo.org.mx | Researchers are obligated to consider and, where feasible, implement in vitro methods, such as cell cultures, or in silico computer simulations to investigate the mechanisms and effects of this compound before resorting to animal models. nih.govscielo.org.mx |
| Reduction | Minimizing the number of animals used in an experiment while still achieving statistically significant and scientifically valid results. europa.eu This involves careful experimental design, statistical power analysis, and sharing of data to prevent unnecessary duplication of studies. nih.govmarshall.eduforskningsetikk.no | Studies on this compound must be meticulously designed to use the smallest possible sample size of animals. nih.gov This includes robust statistical planning to ensure the results are meaningful and reproducible, thereby avoiding the need for additional animal use. nih.govdfg.de |
| Refinement | Modifying experimental and husbandry procedures to minimize pain, suffering, distress, or lasting harm to the animals. europa.eu This encompasses all aspects of the animal's life, from housing and handling to the scientific procedures themselves. europa.eu | For in vivo studies of this compound, this principle mandates the use of appropriate anesthesia and analgesia for any invasive procedures, as well as providing optimal living conditions and humane endpoints to prevent prolonged suffering. animal-journal.eunih.gov |
Researchers and the institutions that oversee them have a significant responsibility to uphold these ethical standards. This includes ensuring that all personnel involved in animal studies are properly trained and competent in the specific procedures and the care of the species being studied. animal-journal.eunih.gov Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review boards play a critical role in scrutinizing research protocols to ensure they adhere to these ethical guidelines before granting approval. scielo.org.mxwellbeingintlstudiesrepository.org
Furthermore, there is an ethical obligation for transparency in reporting research findings, including negative results, to prevent needless repetition of experiments and to contribute to the collective knowledge base. forskningsetikk.no The ethical considerations extend to the use of genetically modified animals, which involves a dual intervention: the genetic modification itself and the subsequent use of the animal in research, necessitating a heightened level of ethical scrutiny. forskningsetikk.no
Ultimately, the ethical framework for animal research acknowledges the intrinsic value and sentience of animals, requiring that they are treated with respect and that any harm inflicted is carefully considered and justified by the potential scientific and medical benefits. forskningsetikk.nokrebsliga.ch
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Octadecylphosphocholine, and how can researchers ensure purity and structural integrity?
- OcPC synthesis involves elongating the hydrophobic chain of alkylphosphocholines to reduce toxicity. Key steps include phosphorylation and purification via column chromatography. Structural integrity is confirmed using NMR (e.g., δ = 0.65 ppm for terminal methyl, 2.98 ppm for trimethylamine) and mass spectrometry (m/z = 436.43 [M]) . Elemental analysis (e.g., 59.82% C, 7.10% P) further validates purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR and NMR are critical for identifying functional groups (e.g., phosphocholine headgroup at δ = 4.93 ppm). Mass spectrometry (ESI) confirms molecular weight, while thin-layer chromatography (TLC; Rf = 0.19 in chloroform:methanol:NHOH) monitors synthesis progress .
Q. What methodological considerations are critical when quantifying OcPC levels in cellular and tissue samples?
- Use phosphatidylcholine assay kits with ≥2 replicates per sample. Adherent/suspension cells (2 × 10 cells) or tissues (10 mg) are homogenized in cold buffer, centrifuged (4°C), and supernatants analyzed. Background signals should be subtracted, and samples exceeding standard ranges require dilution .
Q. What are the best practices for preparing and storing OcPC solutions to maintain stability?
- Store enzymes and OcPC solutions on ice during assays. Buffers must equilibrate to room temperature pre-experiment. For long-term storage, freeze aliquots at -20°C and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in OcPC’s biological activity data across experimental models?
- Contradictions may arise from differences in cell membrane composition or assay conditions (e.g., pH, temperature). Validate findings using orthogonal methods (e.g., fluorescence microscopy for membrane interaction vs. enzymatic assays). Systematic reviews should assess study heterogeneity (e.g., model organisms, dosage) using frameworks like PRISMA .
Q. What strategies optimize OcPC delivery in vivo to mitigate hemolysis and gastrointestinal toxicity?
- Structural modifications, such as unsaturated bonds (e.g., erucylphosphocholine) or lipid nanoparticle encapsulation, enhance bioavailability. Pharmacokinetic studies should monitor plasma stability and tissue distribution via LC-MS/MS .
Q. How should dose-response studies for OcPC be designed to account for its pharmacokinetic profile?
- Use non-linear regression models (e.g., Hill equation) to estimate EC and maximal efficacy. Include controls for solvent effects (e.g., DMSO) and validate in multiple cell lines. Preclinical trials should employ staggered dosing to identify threshold toxicity .
Q. In systematic reviews of OcPC research, how should conflicting efficacy data be analyzed?
- Apply meta-analysis tools to quantify effect sizes, stratifying by study type (in vitro vs. in vivo). Sensitivity analyses can identify outliers, while subgroup analyses explore variables like exposure duration. Transparent reporting of exclusion criteria and risk-of-bias assessments (e.g., Cochrane ROB tool) is essential .
Methodological Guidance
- Data Interpretation : For assay kits, calculate concentrations using standard curves (R ≥ 0.98) and report mean ± SD of duplicates .
- Reproducibility : Document detailed protocols for synthesis and assays, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
- Ethical Compliance : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
